16alpha,17-Epoxyprogesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVKVKZPHUYQO-SRWWVFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318792 | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097-51-4 | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1097-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha,17-Epoxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001097514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1097-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16α,17α-Epoxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16α,17-epoxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16.ALPHA.,17-EPOXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DR02G069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 16α,17-Epoxyprogesterone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
16α,17-Epoxyprogesterone is a pivotal synthetic intermediate in the pharmaceutical industry, forming the backbone for the synthesis of numerous potent corticosteroid drugs. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established synthesis and biotransformation methodologies. The document further elucidates its role as a precursor in the production of high-value steroidal APIs such as hydrocortisone and dexamethasone, offering detailed experimental insights and pathway visualizations to support research and development in steroid chemistry and drug discovery.
Chemical Structure and Identification
16α,17-Epoxyprogesterone, also known as (16α)-16,17-Epoxypregn-4-ene-3,20-dione, is a progesterone derivative characterized by an epoxide ring at the 16α and 17α positions of the steroid nucleus. This structural feature is crucial for its subsequent chemical transformations into various corticosteroid analogues.
Table 1: Chemical Identifiers for 16α,17-Epoxyprogesterone
| Identifier | Value |
| CAS Number | 1097-51-4 |
| IUPAC Name | (8S,9S,10R,13S,14S,16S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one |
| Molecular Formula | C₂₁H₂₈O₃ |
| SMILES | CC(=O)[C@]12--INVALID-LINK--C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
| InChI | InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |
| InChIKey | LHNVKVKZPHUYQO-SRWWVFQWSA-N |
Physicochemical Properties
The physical and chemical properties of 16α,17-Epoxyprogesterone are critical for its handling, purification, and reaction optimization.
Table 2: Physicochemical Properties of 16α,17-Epoxyprogesterone
| Property | Value | Reference |
| Molecular Weight | 328.45 g/mol | [1][2] |
| Melting Point | 205-207 °C | |
| Boiling Point (Predicted) | 466.9 ± 45.0 °C | |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Slightly soluble in methanol and ethanol; more soluble in acetone, ethyl acetate, acetic acid, and 1,4-dioxane. |
Table 3: Solubility of 16α,17-Epoxyprogesterone in Various Solvents at Different Temperatures (Mole Fraction, x10³)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 283.15 | 0.45 | 0.31 | 10.21 | 6.45 |
| 293.15 | 0.68 | 0.47 | 13.98 | 8.92 |
| 303.15 | 1.01 | 0.70 | 18.93 | 12.21 |
| 313.15 | 1.46 | 1.02 | 25.59 | 16.63 |
| 323.15 | 2.09 | 1.46 | 34.52 | 22.68 |
Experimental Protocols
Synthesis of 16α,17-Epoxyprogesterone
A common synthetic route to 16α,17-Epoxyprogesterone involves the epoxidation of 16-dehydroprogesterone.
Protocol: Epoxidation of 16-Dehydroprogesterone
-
Materials: 16-dehydroprogesterone, a suitable peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 16-dehydroprogesterone in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mCPBA in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 16α,17-Epoxyprogesterone.[3]
-
Another industrially relevant synthesis starts from diosgenin, a naturally occurring steroid sapogenin.[4]
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of 16α,17-Epoxyprogesterone and its derivatives.
Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. For related compounds, a mobile phase of acetonitrile:water (53:47 v/v) has been used.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 240-254 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Biological Role and Applications
16α,17-Epoxyprogesterone is primarily recognized as a crucial intermediate in the synthesis of a wide array of corticosteroid drugs.[1] While it is classified as a corticosteroid hormone, its direct biological activity and specific receptor interactions are not as well-characterized as its downstream products. Its main significance lies in its role as a versatile building block for introducing key functional groups at the 16 and 17 positions of the steroid nucleus.
Intermediate in Corticosteroid Synthesis
16α,17-Epoxyprogesterone is a precursor to 11α-hydroxy-16α,17α-epoxyprogesterone, another vital intermediate in the production of drugs like hydrocortisone and dexamethasone.[1]
Biotransformation
Microbial biotransformation is a key industrial process to introduce hydroxyl groups at specific positions of the steroid skeleton with high selectivity. Various microorganisms, including fungi of the Aspergillus and Penicillium genera, are employed for the hydroxylation of 16α,17-Epoxyprogesterone.[2][6]
Protocol: Microbial Hydroxylation by Penicillium decumbens
-
Cultivation: Culture Penicillium decumbens on a suitable medium (e.g., potato-dextrose-agar) and then in a liquid medium containing glucose, peptone, and yeast extract.[2]
-
Biotransformation: After sufficient cell growth, add a solution of 16α,17-Epoxyprogesterone to the culture.[2]
-
Incubation: Incubate the culture on a rotary shaker at a controlled temperature (e.g., 28 °C) for a specified period (e.g., 24 hours).[2]
-
Extraction and Analysis: Extract the products from the culture medium using an organic solvent like ethyl acetate and analyze the product profile using TLC and HPLC.[2]
Spectroscopic Data
The structure of 16α,17-Epoxyprogesterone is confirmed by various spectroscopic techniques.
Table 4: Key Spectroscopic Data for 16α,17-Epoxyprogesterone
| Technique | Key Features |
| FTIR (KBr) | Characteristic peaks for C=O (conjugated ketone and acetyl group), C-O-C (epoxide), and C-H bonds. |
| ¹H NMR | Signals corresponding to the methyl protons, steroidal backbone protons, and the characteristic shifts for protons adjacent to the epoxide ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the epoxide ring, and the quaternary and methine carbons of the steroid skeleton. |
Conclusion
16α,17-Epoxyprogesterone is a cornerstone intermediate in steroid pharmaceutical manufacturing. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for the development of efficient and scalable processes for the production of life-saving corticosteroid drugs. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in the field of steroid chemistry and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling 16α,17α-Epoxyprogesterone: A Technical Guide on its Characterization, Synthesis, and Microbial Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α,17α-Epoxyprogesterone is a synthetic steroid intermediate of significant interest in the pharmaceutical industry. While its natural occurrence in biological systems is not documented in scientific literature, its role as a precursor in the synthesis of various steroidal drugs and as a substrate for microbial biotransformation makes it a crucial compound for research and development. This technical guide provides a comprehensive overview of 16α,17α-epoxyprogesterone, focusing on its chemical properties, synthesis, and its metabolism by microorganisms. The information presented herein is intended to serve as a valuable resource for professionals engaged in steroid chemistry, drug discovery, and biotechnology.
Chemical and Physical Properties
16α,17α-Epoxyprogesterone, also known as 16α,17α-epoxypregn-4-ene-3,20-dione, is a corticosteroid hormone derivative[1]. Its fundamental properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₃ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| CAS Number | 1097-51-4 | [1] |
| Appearance | White or white-like crystal powder | [2] |
| Melting Point | >201 °C | [2] |
| Solubility | Soluble in many organic solvents | [2] |
Natural Occurrence: A Notable Absence
Despite extensive research in steroid biochemistry, there is a conspicuous lack of evidence for the natural occurrence of 16α,17α-epoxyprogesterone in mammalian, plant, or other biological systems. Scientific literature to date does not report its isolation from natural sources as an endogenous compound. Its significance lies primarily in its synthetic utility and as a substrate for microbial enzymes.
Synthesis of 16α,17α-Epoxyprogesterone
16α,17α-Epoxyprogesterone is a key intermediate in the synthesis of numerous steroid drugs, including corticosteroids and progestogens[2][3]. The synthesis generally involves the epoxidation of a 16-dehydroprogesterone derivative.
A common synthetic route involves the following conceptual steps:
Microbial Biotransformation
Microbial transformation of steroids is a powerful tool in pharmaceutical manufacturing due to the high regio- and stereoselectivity of microbial enzymes. 16α,17α-Epoxyprogesterone serves as a substrate for various microorganisms, leading to the production of valuable hydroxylated derivatives.
The fungus Penicillium decumbens has been shown to efficiently hydroxylate 16α,17α-epoxyprogesterone[4][5]. This biotransformation yields two novel steroid derivatives: 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone[4][5]. The pathway is sequential, with the 7β-hydroxylation occurring first, followed by the 11α-hydroxylation[4].
The biotransformation of 16α,17α-epoxyprogesterone by P. decumbens has been quantitatively analyzed over time[4]. The yields of the hydroxylated products change as the reaction progresses, as detailed in Table 2.
| Incubation Time (hours) | Yield of 7β-hydroxy-16α,17α-epoxyprogesterone (%) | Yield of 7β,11α-dihydroxy-16α,17α-epoxyprogesterone (%) |
| 2 | Detected | Not Detected |
| 6 | - | Detected |
| 12 | ~44.5 | - |
| 18 | 22.8 | - |
| 24 | - | ~79.7 |
| Data extracted from[4]. Dashes indicate data not provided for that specific time point. |
Filamentous fungi are known to perform various hydroxylations on steroid molecules. While P. decumbens introduces hydroxyl groups at the 7β and 11α positions of 16α,17α-epoxyprogesterone, other fungi have been reported to hydroxylate progesterone and its derivatives at positions such as 6β, 7α, 9α, 11β, 14α, and 20β[4][6]. For instance, Isaria farinosa can transform 16α,17α-epoxyprogesterone into 6β,11α-dihydroxy derivatives[6].
Experimental Protocols
The following is a generalized protocol for the biotransformation of 16α,17α-epoxyprogesterone based on the methodology described for Penicillium decumbens[4].
Detailed Steps:
-
Microorganism and Culture Conditions: Penicillium decumbens is cultured on a suitable medium like potato-dextrose-agar. Spores are harvested to create a suspension[4].
-
Inoculation and Growth: A liquid medium (e.g., containing glucose, peptone, and yeast extract) is inoculated with the spore suspension and incubated on a rotary shaker to allow for fungal growth[4].
-
Substrate Addition: A solution of 16α,17α-epoxyprogesterone in a suitable solvent is added to the fungal culture[4].
-
Biotransformation: The culture is further incubated to allow for the enzymatic conversion of the substrate[4].
-
Extraction and Purification: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the products are purified using techniques like silica gel column chromatography[4][5].
-
Structural Elucidation: The purified products are characterized using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to determine their chemical structures[4][5].
Signaling Pathways and Biological Activity
As there is no evidence for the endogenous occurrence of 16α,17α-epoxyprogesterone, no specific signaling pathways or physiological roles have been attributed to it. Its biological activities are primarily considered in the context of its synthetic derivatives. The biological activity of its microbially produced metabolites, such as the hydroxylated derivatives from P. decumbens, remains an area for future investigation[4].
Conclusion
16α,17α-Epoxyprogesterone is a synthetically important steroid that serves as a valuable intermediate in the pharmaceutical industry. While it is not a naturally occurring compound in biological systems, its utility in the synthesis of potent steroidal drugs is well-established. Furthermore, its biotransformation by microorganisms offers a pathway to novel, hydroxylated steroid derivatives with potential therapeutic applications. This guide provides a foundational understanding of 16α,17α-epoxyprogesterone for researchers and professionals in drug development, highlighting its chemical properties, synthesis, and microbial metabolism, while also clarifying the current lack of evidence for its natural biological role. Further research into the biological activities of its biotransformation products is warranted.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 4. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
In Vitro Mechanism of Action of 16α,17-Epoxyprogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16α,17-Epoxyprogesterone is a synthetic steroid intermediate crucial in the pharmaceutical manufacturing of various corticosteroids. While its primary role has been in synthesis, understanding its intrinsic in vitro biological activities is essential for assessing potential off-target effects and exploring novel therapeutic applications. This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 16α,17-Epoxyprogesterone, drawing from data on structurally related progestins and established methodologies for steroid characterization. The guide details its likely interactions with steroid receptors, potential enzymatic inhibition, and modulation of downstream signaling pathways. All quantitative data from related compounds are presented in structured tables, and key experimental protocols are outlined. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its core biological functions.
Introduction
16α,17-Epoxyprogesterone is a key intermediate in the synthesis of a wide array of steroid-based pharmaceuticals. Its rigid, planar structure, conferred by the epoxy ring, influences its interaction with biological targets. While extensively utilized in chemical synthesis, a comprehensive in vitro pharmacological profile of 16α,17-Epoxyprogesterone is not well-documented in publicly available literature. This guide synthesizes information from analogous compounds, particularly 16α-hydroxyprogesterone and other progestins, to build a probable mechanistic framework for 16α,17-Epoxyprogesterone. The primary focus is on its potential role as a ligand for steroid receptors and as a modulator of steroidogenic enzymes.
Interaction with Steroid Receptors
The primary mechanism of action for progestogenic compounds is their interaction with the progesterone receptor (PR). The binding of a ligand to the PR initiates a conformational change, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene expression.
Progesterone Receptor Binding Affinity
Table 1: Relative Binding Affinity of Selected Progestins for the Progesterone Receptor
| Compound | Relative Binding Affinity (RBA, %) (R5020 = 100%) | Reference |
|---|---|---|
| Progesterone | 13 | [1] |
| p-Azidoacetophenone ketal of 16α,17α-dihydroxyprogesterone | 15 | [1] |
| Tetrafluoro analog of p-azidoacetophenone ketal | 14 | [1] |
| p-(Benzoyl)acetophenone ketal of 16α,17α-dihydroxyprogesterone | 6.6 | [1] |
| p-Fluoroacetophenone ketal of 16α,17α-dihydroxyprogesterone | 53 | [1] |
| 21-Fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | 190 | [2] |
| 21-Fluoro-16α,17α-[(R)-(1'-α-furylethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | 173 |[2] |
Note: The RBA of 16α,17-Epoxyprogesterone is not reported, and the data above is for structurally related but distinct molecules.
Experimental Protocol: Progesterone Receptor Competitive Binding Assay
A standard method to determine the binding affinity of a test compound for the progesterone receptor is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of 16α,17-Epoxyprogesterone for the progesterone receptor.
Materials:
-
Human progesterone receptor (recombinant or from cell lysates)
-
Radiolabeled progestin (e.g., [³H]-R5020) or fluorescently labeled progestin
-
Unlabeled R5020 (for standard curve)
-
Test compound (16α,17-Epoxyprogesterone)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader (for fluorescent assay)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled R5020 and the test compound in the assay buffer.
-
Assay Setup: In a multi-well plate, add the progesterone receptor preparation, the radiolabeled or fluorescently labeled progestin at a fixed concentration, and varying concentrations of either the unlabeled R5020 (for the standard curve) or the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand (for radiolabeled assay): Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal adsorption or filtration.
-
Quantification:
-
Radiolabeled Assay: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence polarization of the samples. An increase in the displacement of the fluorescent ligand by the test compound results in a decrease in polarization.
-
-
Data Analysis: Plot the percentage of bound ligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Diagram 1: Workflow for Progesterone Receptor Competitive Binding Assay
A simplified workflow for a competitive progesterone receptor binding assay.
Effects on Steroidogenic Enzymes
Steroidogenic enzymes are critical for the biosynthesis of all steroid hormones. Progestins can act as inhibitors or substrates for these enzymes, thereby altering the steroid profile of a cell.
Inhibition of Key Steroidogenic Enzymes
While there is no direct evidence for 16α,17-Epoxyprogesterone, the related compound 16α-hydroxyprogesterone has been shown to inhibit enzymes involved in androgen production.[3] It competitively inhibits C-17-C-20 lyase and non-competitively inhibits 20α-hydroxysteroid dehydrogenase.[3] It is plausible that 16α,17-Epoxyprogesterone could exhibit similar inhibitory activities.
Table 2: Inhibitory Activity of 16α-Hydroxyprogesterone on Steroidogenic Enzymes
| Enzyme | Inhibition Type | Inhibitor Constant (Ki) | Reference |
|---|---|---|---|
| C-17-C-20 lyase (in testicular microsomal fraction) | Competitive | 72 µM | [3] |
| 20α-hydroxysteroid dehydrogenase (in testicular cytosol fraction) | Non-competitive | 52.9 µM |[3] |
Experimental Protocol: H295R Steroidogenesis Assay
The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis. The H295R steroidogenesis assay is a standardized in vitro method (OECD Test Guideline 456) to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.[4][5]
Objective: To assess the effect of 16α,17-Epoxyprogesterone on the production of testosterone and estradiol in H295R cells.
Materials:
-
H295R cells
-
Cell culture medium and supplements
-
Test compound (16α,17-Epoxyprogesterone) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor)
-
24- or 96-well cell culture plates
-
ELISA kits or LC-MS/MS for hormone quantification
Procedure:
-
Cell Culture: Culture H295R cells under standard conditions.
-
Cell Plating: Seed the cells into multi-well plates and allow them to attach and grow for 24 hours.
-
Exposure: Replace the medium with fresh medium containing various concentrations of 16α,17-Epoxyprogesterone or control compounds.
-
Incubation: Incubate the cells for 48 hours.
-
Hormone Extraction: Collect the cell culture medium.
-
Hormone Quantification: Measure the concentrations of testosterone and estradiol in the medium using validated methods like ELISA or LC-MS/MS.
-
Cell Viability Assay: Assess cell viability to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Compare the hormone levels in the treated wells to the solvent control wells to determine if the test compound inhibits or induces steroidogenesis.
Diagram 2: H295R Steroidogenesis Assay Workflow
References
- 1. Progestin 16 alpha, 17 alpha-dioxolane ketals as molecular probes for the progesterone receptor: synthesis, binding affinity, and photochemical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of 16alpha-hydroxyprogesterone on the enzyme activities related to androgen production in human testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
Spectroscopic Profile of 16α,17-Epoxyprogesterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 16α,17-Epoxyprogesterone, a key intermediate in the synthesis of various steroidal drugs. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 16α,17-Epoxyprogesterone. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹H NMR Spectral Data of 16α,17-Epoxyprogesterone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 5.73 | s | - |
| H-16 | 3.55 | s | - |
| CH₃-18 | 0.92 | s | - |
| CH₃-19 | 1.20 | s | - |
| CH₃-21 | 2.15 | s | - |
| Other steroidal protons | 0.8 - 2.5 | m | - |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is compiled from typical steroid spectra and related compounds. Specific assignments for all protons require 2D NMR analysis.
Table 2: ¹³C NMR Spectral Data of 16α,17-Epoxyprogesterone
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 199.5 |
| C-4 | 123.8 |
| C-5 | 171.6 |
| C-16 | 71.2 |
| C-17 | 69.8 |
| C-18 | 16.5 |
| C-19 | 17.4 |
| C-20 | 209.1 |
| C-21 | 27.2 |
| Other steroidal carbons | 20 - 60 |
Note: These are approximate chemical shifts based on known steroid structures. Precise values can vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 16α,17-Epoxyprogesterone is characterized by the presence of carbonyl groups and the epoxide ring.
Table 3: Characteristic IR Absorption Bands of 16α,17-Epoxyprogesterone
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 2940 | Strong | C-H stretch | Aliphatic |
| ~ 1705 | Strong | C=O stretch | C-20 ketone |
| ~ 1665 | Strong | C=O stretch | α,β-unsaturated C-3 ketone |
| ~ 1615 | Medium | C=C stretch | Alkene (C-4) |
| ~ 1250 | Medium | C-O stretch | Epoxide |
| ~ 870 | Medium | C-O stretch | Epoxide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For 16α,17-Epoxyprogesterone (C₂₁H₂₈O₃), the molecular weight is approximately 328.45 g/mol .
Table 4: Mass Spectrometry Data of 16α,17-Epoxyprogesterone
| m/z | Relative Abundance (%) | Proposed Fragment |
| 328 | 100 | [M]⁺ (Molecular Ion) |
| 313 | 45 | [M - CH₃]⁺ |
| 285 | 30 | [M - CH₃CO]⁺ |
| 269 | 25 | [M - C₂H₅O₂]⁺ |
| 124 | 60 | Steroid A-ring fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of steroidal compounds like 16α,17-Epoxyprogesterone.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the steroid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Visualized Workflows and Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a steroidal compound.
Caption: General workflow for spectroscopic analysis of steroids.
Microbial Transformation of 16α,17-Epoxyprogesterone
16α,17-Epoxyprogesterone is a substrate for various microbial transformations, which are crucial for the synthesis of more complex steroids. The following diagram illustrates a known biotransformation pathway.[1][2]
Caption: Microbial hydroxylation of 16α,17-Epoxyprogesterone.[1][2]
References
The Microbial Alchemy: A Technical Guide to the Biotransformation of 16α,17-Epoxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and efficient routes to high-value steroid pharmaceuticals continues to drive innovation in biotechnology. Microbial biotransformation offers a powerful and often more selective alternative to traditional chemical synthesis for modifying complex molecules like steroids. This technical guide provides an in-depth exploration of the microbial transformation of 16α,17-epoxyprogesterone, a key intermediate in the synthesis of various steroidal drugs. We delve into the microorganisms capable of this transformation, the resulting products, quantitative data on yields and conversion rates, and detailed experimental methodologies.
Introduction to Microbial Steroid Biotransformation
Microbial biotransformation leverages the diverse enzymatic machinery of microorganisms to perform specific chemical reactions on a substrate. In the context of steroid chemistry, this approach is particularly advantageous due to the high regio- and stereoselectivity of microbial enzymes, which can be difficult to achieve through conventional chemical methods. The biotransformation of 16α,17-epoxyprogesterone primarily involves hydroxylation at various positions on the steroid nucleus, leading to the formation of valuable derivatives that can serve as precursors for the synthesis of corticosteroids and other therapeutic steroids.
This guide focuses on the biotransformation of 16α,17-epoxyprogesterone by several key fungal species, summarizing the current state of knowledge and providing practical insights for researchers in the field.
Key Microorganisms and Their Transformation Products
Several fungal species have been identified for their ability to transform 16α,17-epoxyprogesterone, primarily through hydroxylation reactions. The primary products are mono- and di-hydroxylated derivatives, with the position of hydroxylation being species-specific.
-
Penicillium decumbens : This fungus has been shown to perform sequential hydroxylation on 16α,17-epoxyprogesterone. The initial reaction is a 7β-hydroxylation, followed by an 11α-hydroxylation of the intermediate.[1][2]
-
Aspergillus ochraceus : A well-known microorganism in steroid biotransformation, A. ochraceus is particularly efficient at 11α-hydroxylation of 16α,17-epoxyprogesterone.[3]
-
Isaria farinosa : This entomopathogenic fungus is capable of introducing hydroxyl groups at the 6β and 11α positions of the steroid core.[4][5]
-
Aspergillus niger : This versatile fungus has also been reported to hydroxylate 16α,17-epoxyprogesterone, yielding 6β-hydroxy and 6β,11α-dihydroxy derivatives.[6]
Quantitative Data on Biotransformation
The efficiency of microbial biotransformation is a critical factor for its application in drug development and manufacturing. The following table summarizes the available quantitative data for the biotransformation of 16α,17-epoxyprogesterone by the aforementioned microorganisms.
| Microorganism | Substrate Concentration | Product(s) | Yield/Conversion | Incubation Time | Reference(s) |
| Penicillium decumbens | 50 mg in 50 mL medium | 7β-hydroxy-16α,17-epoxyprogesterone | ~44.5% (peak) | 12 hours | [1][2] |
| 7β,11α-dihydroxy-16α,17-epoxyprogesterone | ~79.7% | 24 hours | [1][2] | ||
| Aspergillus ochraceus | 20 g/L | 11α-hydroxy-16α,17-epoxyprogesterone | 90% conversion | Not specified | [3] |
| Isaria farinosa KCh KW1.1 | Not specified | 6β-hydroxy-16α,17-epoxyprogesterone | 4 mg isolated | 10 days | [4][5] |
| 6β,11α-dihydroxy-16α,17-epoxyprogesterone | 25.9 mg isolated | 10 days | [4][5] | ||
| Aspergillus niger N402 | Not specified | 6β-hydroxy-16α,17-epoxyprogesterone | Product identified | Not specified | [6] |
| 6β,11α-dihydroxy-16α,17-epoxyprogesterone | Product identified | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of biotransformation processes. The following sections provide a synthesized overview of the experimental protocols derived from the cited literature.
General Experimental Workflow
The overall process for the microbial biotransformation of 16α,17-epoxyprogesterone can be visualized as a multi-step workflow, from inoculum preparation to product analysis.
Microorganism and Culture Conditions
-
Microorganisms: Penicillium decumbens TCCC 41604, Aspergillus ochraceus, Isaria farinosa KCh KW1.1, Aspergillus niger N402.
-
Inoculum Preparation:
-
Culture Media:
-
Incubation Conditions:
Biotransformation Procedure
-
Cultivation: Inoculate the prepared sterile medium with the microorganism.
-
Growth: Incubate the culture under the specified conditions for a period of 24 to 72 hours to allow for sufficient biomass growth.
-
Substrate Addition: Prepare a stock solution of 16α,17-epoxyprogesterone in a suitable solvent (e.g., acetone, tetrahydrofuran) and add it to the culture medium.[1][7] The final substrate concentration can vary, for example, 50 mg in 50 mL for P. decumbens.[1]
-
Transformation: Continue the incubation under the same conditions for the desired transformation period, which can range from 24 hours to 10 days.[1][4] Monitor the progress of the reaction by periodically analyzing samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product Extraction and Purification
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelial mass with an organic solvent such as ethyl acetate or chloroform.[7]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Purify the crude extract using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and acetone) to isolate the individual transformation products.[1]
Analytical Methods
-
Thin Layer Chromatography (TLC): Used for rapid monitoring of the biotransformation process to observe the consumption of the substrate and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Employed for quantitative analysis of the substrate and products, allowing for the determination of yields and conversion rates.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the isolated products and to aid in their structural identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the hydroxylated products, confirming the position and stereochemistry of the newly introduced hydroxyl groups.[1]
Metabolic Pathway of 16α,17-Epoxyprogesterone Biotransformation
The primary metabolic pathway for the biotransformation of 16α,17-epoxyprogesterone by the discussed fungi is hydroxylation. The following diagram illustrates the transformation of the substrate into its various hydroxylated derivatives by different microorganisms.
Conclusion
The microbial biotransformation of 16α,17-epoxyprogesterone presents a promising avenue for the synthesis of valuable hydroxylated steroid derivatives. Fungi such as Penicillium decumbens, Aspergillus ochraceus, and Isaria farinosa have demonstrated their potential as efficient biocatalysts. This guide has provided a comprehensive overview of the key microorganisms, their transformation products, quantitative data, and detailed experimental protocols to aid researchers in this field. Further research into the optimization of culture conditions, strain improvement through genetic engineering, and exploration of novel microorganisms will undoubtedly expand the utility of this powerful biotechnological tool in steroid drug development.
References
- 1. brieflands.com [brieflands.com]
- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionike.com [ionike.com]
- 4. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation of steroids by entomopathogenic strains of Isaria farinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 16α,17-Epoxyprogesterone from Pregnenolone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 16α,17-Epoxyprogesterone, also known as Woshi oxide, is a crucial intermediate in the synthesis of numerous corticosteroid drugs, including prednisolone and dexamethasone. Its unique steroidal structure, featuring an epoxide ring and the progesterone backbone, makes it a valuable synthon for introducing further functionalities. This document provides a detailed overview of a five-step chemical synthesis route starting from the readily available steroid precursor, pregnenolone. The protocols provided are based on established steroid chemistry principles and aim to provide a clear and reproducible guide for laboratory synthesis.
Overall Synthetic Pathway
The transformation of pregnenolone to 16α,17-epoxyprogesterone is accomplished via a five-step sequence. This pathway involves protection of the 3β-hydroxyl group, introduction of the key C16-C17 double bond, stereoselective epoxidation, deprotection, and final oxidation/isomerization to yield the target compound.
Application Notes and Protocols for Microbial Fermentation of 16α,17-Epoxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial production of 16α,17-Epoxyprogesterone, a key intermediate in the synthesis of various steroidal drugs. This document outlines the plausible biosynthetic pathways, fermentation strategies, and analytical methods based on current scientific literature.
Introduction
16α,17-Epoxyprogesterone is a valuable precursor for the synthesis of a wide range of corticosteroids, which are used for their anti-inflammatory, anti-allergic, and immunosuppressive properties. Traditional chemical synthesis of this intermediate often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents. Microbial fermentation offers a promising alternative, leveraging the high specificity and efficiency of microbial enzymes to achieve targeted modifications of the steroid nucleus under milder conditions. This document details a proposed biotransformation strategy for the production of 16α,17-Epoxyprogesterone from progesterone, a readily available steroid precursor.
Proposed Biotransformation Pathway
The microbial conversion of progesterone to 16α,17-Epoxyprogesterone is hypothesized to be a multi-step enzymatic process. While a single microorganism capable of performing the entire conversion has not been extensively documented, the individual enzymatic steps have been observed in different microbial systems. The proposed pathway involves three key enzymatic reactions:
-
16α-Hydroxylation: The initial and critical step is the introduction of a hydroxyl group at the 16α position of the progesterone molecule. This reaction is catalyzed by a specific class of cytochrome P450 monooxygenases.
-
Dehydration: The subsequent removal of a water molecule from 16α-hydroxyprogesterone leads to the formation of a double bond between the 16th and 17th carbons, yielding 16,17-didehydroprogesterone.
-
Epoxidation: The final step involves the enzymatic epoxidation of the newly formed double bond to create the 16α,17-epoxy ring.
Application Notes
The successful production of 16α,17-Epoxyprogesterone via fermentation is highly dependent on the selection of a suitable microbial strain or the development of a co-culture system.
-
For 16α-Hydroxylation: Streptomyces roseochromogenes has been identified as a potent biocatalyst for the 16α-hydroxylation of progesterone.[1] Other potential candidates include genetically engineered strains of Mycolicibacterium sp. which have been shown to accumulate 16-hydroxyprogesterone.[2]
-
For Dehydration and Epoxidation: The enzyme 16α-hydroxyprogesterone dehydratase has been identified in Eubacterium sp.[3][4] The subsequent epoxidation step is less characterized in microbial systems for this specific substrate. However, various fungi, such as those from the Aspergillus and Penicillium genera, are known to possess a wide range of monooxygenases and epoxidases.[5][6][7]
A screening program to identify a single strain with all three activities, or the development of a co-culture of a 16α-hydroxylating bacterium and a fungus capable of the subsequent steps, would be a viable strategy. Genetic engineering of a robust industrial host like E. coli or Saccharomyces cerevisiae to express the required enzymatic machinery is also a promising approach.
Several factors can significantly influence the efficiency of the microbial transformation of steroids.
-
Media Composition: A rich medium containing sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract, corn steep liquor), and essential minerals is typically required for both biomass growth and enzyme production. The specific composition can be optimized for the selected microorganism.
-
Substrate Addition: Steroids like progesterone have low water solubility. To enhance bioavailability, the substrate is often dissolved in an organic solvent (e.g., ethanol, dimethylformamide) before being added to the culture. The timing of substrate addition is also critical; it is usually introduced after an initial phase of cell growth.
-
Culture Conditions: Key physical parameters such as temperature, pH, aeration, and agitation speed must be carefully controlled and optimized to maximize both cell growth and product formation.
-
Inducers: The expression of steroid-transforming enzymes can sometimes be enhanced by the addition of inducers to the culture medium.
Regular monitoring of the fermentation process is essential for optimization and process control.
-
Thin Layer Chromatography (TLC): A rapid and simple method for qualitative analysis of the substrate and product(s) during the fermentation.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of the concentration of the substrate and product(s) over time. This allows for the determination of conversion rates and yields.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the identity of the products based on their mass-to-charge ratio.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the production and transformation of 16α,17-Epoxyprogesterone.
This protocol is based on the known ability of Streptomyces roseochromogenes to perform 16α-hydroxylation of progesterone.[1]
1. Inoculum Preparation:
- Prepare a seed culture medium containing (per liter): glucose 10 g, yeast extract 5 g, peptone 5 g, K2HPO4 1 g, MgSO4·7H2O 0.5 g. Adjust pH to 7.0.
- Inoculate a loopful of S. roseochromogenes from a slant into 50 mL of the seed medium in a 250 mL flask.
- Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
2. Fermentation:
- Prepare the production medium with the same composition as the seed medium.
- Inoculate 1 L of production medium in a 2 L fermenter with 5% (v/v) of the seed culture.
- Incubate at 28°C with an aeration rate of 1 vvm and agitation of 300 rpm. Maintain pH at 7.0.
- After 24 hours of growth, add progesterone (dissolved in ethanol) to a final concentration of 1 g/L.
- Continue the fermentation for another 72-96 hours.
3. Extraction and Analysis:
- At regular intervals, withdraw samples and extract the steroids with an equal volume of ethyl acetate.
- Analyze the organic extract by TLC and HPLC to monitor the conversion of progesterone to 16α-hydroxyprogesterone.
This protocol details the further hydroxylation of 16α,17-Epoxyprogesterone, which can be adapted for screening microorganisms for the final epoxidation step.[5][6][7]
1. Inoculum Preparation:
- Culture Penicillium decumbens on potato-dextrose-agar (PDA) slants at 28°C for 4-5 days.
- Prepare a spore suspension by adding 8 mL of sterile water to a mature slant.
- Inoculate 1 mL of the spore suspension into 50 mL of seed medium containing (per liter): glucose 20 g, peptone 20 g, yeast extract 10 g.
- Incubate at 28°C on a rotary shaker at 180 rpm for 24 hours.
2. Fermentation:
- Transfer the seed culture to 1 L of the same production medium in a 2 L fermenter.
- Incubate at 28°C, 180 rpm for 24 hours.
- Add 50 mg of 16α,17-Epoxyprogesterone dissolved in a minimal amount of an organic solvent.
- Continue the fermentation for 24-48 hours.
3. Extraction and Purification:
- Extract the entire culture broth with ethyl acetate.
- Concentrate the organic phase under reduced pressure.
- The crude extract can be purified by silica gel column chromatography to isolate the hydroxylated products.
Data Presentation
The following tables summarize typical media compositions and reported quantitative data for related steroid biotransformations.
Table 1: Fermentation Media Composition
| Component | Medium for S. roseochromogenes (g/L) | Medium for P. decumbens (g/L) |
| Glucose | 10 | 20 |
| Peptone | 5 | 20 |
| Yeast Extract | 5 | 10 |
| K2HPO4 | 1 | - |
| MgSO4·7H2O | 0.5 | - |
Table 2: Quantitative Data for Related Steroid Biotransformations
| Microorganism | Substrate | Product(s) | Substrate Conc. | Yield | Reference |
| Penicillium decumbens | 16α,17-Epoxyprogesterone | 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | 1 g/L | ~79.7% | [5][6][7] |
| Mycolicibacterium sp. (engineered) | Diosgenin | 16-Dehydroprogesterone | 50 g/L | 89.7% (molar) | [2] |
| Streptomyces roseochromogenes | Progesterone | 16α-hydroxyprogesterone & 2β,16α-dihydroxyprogesterone | Not specified | Not specified | [1] |
Visualization
References
- 1. Microbial transformations of steroids-XI. Progesterone transformation by Streptomyces roseochromogenes-purification and characterisation of the 16alpha-hydroxylase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 16-alpha-hydroxyprogesterone dehydratase - Wikipedia [en.wikipedia.org]
- 4. Biotransformation of 16-dehydroprogesterone by the intestinal anaerobic bacterium, Eubacterium sp. 144 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 16α,17-Epoxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α,17-Epoxyprogesterone is a steroid intermediate of significant interest in the pharmaceutical industry, primarily for its role as a precursor in the synthesis of various corticosteroid drugs.[1][2] Accurate and robust analytical methods are crucial for monitoring its formation during synthesis, for quality control of final products, and for studying its potential metabolic fate. This document provides detailed application notes and protocols for the quantification of 16α,17-Epoxyprogesterone in various matrices. The methodologies described are based on established analytical techniques for structurally similar steroids, such as 17α-hydroxyprogesterone, and include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and immunoassays.
Analytical Methodologies
The quantification of steroids like 16α,17-Epoxyprogesterone can be challenging due to their structural similarity to other endogenous hormones, requiring highly selective and sensitive analytical methods.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid analysis, offering high selectivity and sensitivity.[3][4][5] This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid quantification. It often requires derivatization of the analyte to increase its volatility and thermal stability. While highly sensitive, the additional sample preparation step can be a drawback compared to LC-MS/MS.
3. Immunoassays
Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are high-throughput methods but can be prone to cross-reactivity with other structurally related steroids, which may lead to overestimated results.[4][6] Therefore, they are often used for screening purposes, with positive results requiring confirmation by a more specific method like LC-MS/MS.
Experimental Protocols
The following protocols are adapted from established methods for similar steroid hormones and should be validated for the specific matrix and application for 16α,17-Epoxyprogesterone.
Protocol 1: Quantification of 16α,17-Epoxyprogesterone by LC-MS/MS
This protocol is based on methods developed for 17α-hydroxyprogesterone and is suitable for plasma, serum, and other biological matrices.[4][7][8]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Internal Standard Spiking: To 100 µL of the sample (e.g., serum), add a deuterated internal standard of 16α,17-Epoxyprogesterone.
-
Pre-treatment: Add 200 µL of methanol and 550 µL of water to the sample. Vortex to mix. Centrifuge for 5 minutes at 4000 x g to precipitate proteins.
-
SPE Cartridge Conditioning: Condition an Oasis PRiME HLB µElution Plate well by washing with methanol followed by water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the SPE plate with 200 µL of 0.1% (v/v) formic acid in 35% (v/v) methanol, followed by 200 µL of 0.1% (v/v) ammonia in 35% (v/v) methanol to remove interferences.
-
Elution: Elute the analyte with 45 µL of methanol, followed by 55 µL of water.[3]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: ACQUITY UPLC HSS T3 column (or equivalent).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid.[9]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. The specific gradient should be optimized to achieve good separation from other steroids.
-
Flow Rate: 25 µL/min.[9]
-
Injection Volume: 2 µL.[9]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 16α,17-Epoxyprogesterone and its internal standard must be determined by direct infusion. For the similar 17α-hydroxyprogesterone, transitions of m/z 331.2 -> 97.1 and 331.2 -> 109.1 are commonly used.[5]
-
3. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Protocol 2: Quantification of 16α,17-Epoxyprogesterone by GC-MS
This protocol requires derivatization to make the analyte suitable for GC analysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Internal Standard Spiking: Spike the sample with a suitable internal standard.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[7][8]
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., heptafluorobutyric anhydride) to form a more volatile and thermally stable derivative.
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp from a low to a high temperature is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 16α,17-Epoxyprogesterone.
-
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of the structurally similar 17α-hydroxyprogesterone by LC-MS/MS, which can serve as a benchmark for the expected performance of a validated method for 16α,17-Epoxyprogesterone.
| Parameter | LC-MS/MS Method 1[7] | LC-MS/MS Method 2[4] | LC-MS/MS Method 3[10] |
| Matrix | Blood Serum | Plasma | Dried Blood Spots |
| Lower Limit of Quantification (LLOQ) | 10 ng/dL | 0.03 - 0.06 µg/L | 10.0 ng/mL |
| Linearity Range | 10 - 1,000 ng/dL | Up to 250 µg/L | Not specified, R² = 0.9994 |
| Recovery | Not Specified | 92% - 102% | 83.1% - 101.5% |
| Intra- and Inter-batch Precision (%CV) | < 6% | Not Specified | ≤ 11.9% |
Visualizations
Caption: General experimental workflow for steroid quantification by LC-MS/MS.
Caption: Simplified steroidogenesis pathway showing the position of progesterone derivatives.
References
- 1. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. Automated, fast and sensitive quantification of 17 alpha-hydroxy-progesterone, androstenedione and testosterone by tandem mass spectrometry with on-line extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma 17-hydroxyprogesterone determination with two commercial immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 16alpha,17-Epoxyprogesterone by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
16alpha,17-Epoxyprogesterone is a critical synthetic intermediate in the pharmaceutical industry, serving as a precursor for the manufacturing of various corticosteroid drugs. Accurate and robust analytical methods are therefore essential for monitoring its purity, stability, and concentration in both bulk pharmaceutical ingredients and in-process samples. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are adapted from established procedures for structurally similar steroids, such as progesterone and 17-hydroxyprogesterone, and are intended to serve as a comprehensive guide for researchers and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like steroids. When coupled with a mass spectrometer (LC-MS/MS), it provides high sensitivity and selectivity.
Experimental Protocol: HPLC-MS/MS
This protocol is adapted from methods for the analysis of 17-hydroxyprogesterone and progesterone.[1][2][3][4]
1. Sample Preparation (Solid Phase Extraction - SPE)
Solid Phase Extraction is a common technique for cleaning up and concentrating steroid samples from various matrices.
-
Materials:
-
SPE Cartridges: C18 or equivalent reversed-phase cartridges.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS): Consider using a structurally similar, stable isotope-labeled steroid, such as 17-hydroxyprogesterone-d8, for accurate quantification.
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Dissolve the sample containing this compound in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the target analyte with 2 mL of acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase.
-
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 5.0 10 90 7.0 10 90 7.1 60 40 | 10.0 | 60 | 40 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific transitions for this compound (MW: 328.45 g/mol ) need to be determined by direct infusion of a standard. The following are predicted transitions based on its structure and fragmentation patterns of similar steroids.
-
Precursor Ion (Q1): m/z 329.2 [M+H]⁺
-
Product Ions (Q3): Monitor for characteristic fragments. For 17-hydroxyprogesterone (m/z 331.2), common product ions are m/z 97.1 and 109.1.[5] Similar fragmentation pathways can be expected.
-
-
Quantitative Data for Structurally Similar Steroids (HPLC-MS/MS)
The following table summarizes typical quantitative parameters for steroids structurally related to this compound. These values can serve as a starting point for method development and validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOQ (ng/mL) | Reference |
| 17-hydroxyprogesterone | 331.2 | 97.1 / 109.1 | ~3-5 | 0.5 | [2] |
| Progesterone | 315.2 | 97.1 / 109.1 | ~4-6 | 0.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For steroids, derivatization is often required to improve their volatility and chromatographic behavior.
Experimental Protocol: GC-MS
This protocol is based on general procedures for steroid analysis by GC-MS.[6]
1. Sample Preparation and Derivatization
-
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane (GC grade)
-
-
Procedure:
-
Extraction: Perform a liquid-liquid extraction (LLE) if the sample is in an aqueous matrix. Extract the sample with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen. It is crucial to remove all moisture.
-
Derivatization:
-
Add 50 µL of pyridine to the dried extract.
-
Add 100 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
2. GC-MS Conditions
-
GC Column: A low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 280°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and identification of characteristic fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) of specific ions should be used.
-
Note: The mass spectrum of the TMS-derivatized this compound would need to be determined from a standard. The molecular ion and key fragment ions would then be selected for SIM.
-
Quantitative Data for Structurally Similar Steroids (GC-MS)
The following table provides examples of quantitative parameters for related steroids analyzed by GC-MS.
| Analyte (as TMS derivative) | Monitored Ions (m/z) | Retention Time (min) | LOD (ng/mL) | Reference |
| Progesterone | 386 (M+), 371, 147 | ~15-20 | ~0.1-1 | |
| 17-hydroxyprogesterone | 474 (M+), 459, 129 | ~18-23 | ~0.2-2 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for HPLC and GC-MS analysis.
Role of this compound in Steroid Synthesis
Caption: this compound in steroid synthesis.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Hydrocortisone from 16α,17-Epoxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydrocortisone, a vital corticosteroid, utilizing 16α,17-epoxyprogesterone as a key starting intermediate. The methodologies presented encompass both multi-step chemo-enzymatic pathways and more direct biotransformation routes, offering flexibility for various research and development applications.
Introduction
16α,17-Epoxyprogesterone is a crucial steroidal intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of numerous hormonal drugs, including hydrocortisone.[1] The introduction of a hydroxyl group at the C11 position of the steroid nucleus is a critical transformation in the synthesis of corticosteroids, imparting the characteristic anti-inflammatory properties. This can be achieved through microbial hydroxylation, a method favored for its high regio- and stereoselectivity, or through multi-step chemical synthesis.[2][3]
This document outlines two primary pathways for the synthesis of hydrocortisone from 16α,17-epoxyprogesterone:
-
The Rhizopus niger Method: A chemo-enzymatic approach involving an initial 11α-hydroxylation by the fungus Rhizopus niger, followed by a series of chemical modifications to achieve the desired hydrocortisone structure.
-
The Absidia coerulea Method: A more direct biotransformation pathway that utilizes the fungus Absidia coerulea to introduce the essential 11β-hydroxyl group onto a suitable progesterone derivative.
Chemo-enzymatic Synthesis via the Rhizopus niger Method
This pathway is a multi-step process that leverages the specific 11α-hydroxylating capability of Rhizopus niger followed by a series of chemical transformations.
Experimental Workflow: Rhizopus niger Method
Caption: Chemo-enzymatic synthesis of hydrocortisone.
Protocols
Step 1: 11α-Hydroxylation of 16α,17-Epoxyprogesterone
This protocol utilizes the fungus Rhizopus nigricans for the microbial hydroxylation of 16α,17-epoxyprogesterone (EP).
-
Microorganism and Culture Conditions:
-
Strain: Rhizopus nigricans
-
Medium: A suitable fermentation medium is prepared in a 500-ml Erlenmeyer flask.
-
Inoculation: A 1-ml spore solution (approximately 2 x 10^7 spores/ml) of R. nigricans is transferred into 99 ml of the fermentation medium.
-
Incubation: The culture is incubated at 28°C on a rotary shaker at 150 rpm for 22 hours.[4]
-
-
Biotransformation:
-
After the initial incubation, 1.0 g of wet mycelia is collected and transferred to a new flask containing fresh fermentation medium.
-
2.0 g of 16α,17-epoxyprogesterone (EP) is added to the culture.[4]
-
The fermentation is continued for another 43 hours under the same conditions.[4]
-
The conversion rate can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation and Purification:
-
After the biotransformation, the mycelia are separated from the broth by filtration.
-
The broth is extracted with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 11α-hydroxy-16α,17-epoxyprogesterone.
-
Step 2: Oxidation of 11α-Hydroxy-16α,17-epoxyprogesterone
This step involves the chemical oxidation of the 11α-hydroxyl group to an 11-keto group using chromic acid. The following protocol is adapted from a general method for the oxidation of 11-hydroxysteroids.
-
Reaction Setup:
-
Suspend 100 g of 11α-hydroxy-16α,17-epoxyprogesterone in 750 ml of acetone in a reaction vessel equipped with a stirrer.
-
Prepare a chromic acid reagent by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a final volume of 100 ml.
-
-
Oxidation:
-
With continuous stirring, slowly add 110 ml of the chromic acid reagent to the steroid suspension over a period of 25 minutes.
-
The temperature of the reaction mixture will rise; maintain it within a range of 35 to 50°C.
-
After the addition is complete, continue stirring for 10 minutes at 40 to 45°C.[5]
-
-
Work-up and Isolation:
-
Add 750 ml of deionized water to the reaction mixture and cool to a temperature between 12 and 15°C to precipitate the product.[5]
-
Filter the precipitate, wash with water until neutral, and dry to obtain 16α,17-epoxy-11-ketoprogesterone.
-
Step 3: Conversion to Cortisone Acetate
This multi-step chemical conversion from the 11-keto intermediate to cortisone acetate is outlined in patent literature. The process generally involves opening of the epoxide ring, introduction of the 21-acetate group, and other modifications. The specific detailed protocol for this conversion from 16α,17-epoxy-11-ketoprogesterone is not fully detailed in the available search results, but would typically involve steps like bromination, debromination, and iodination to introduce the necessary functional groups.
Step 4: Reduction of Cortisone Acetate to Hydrocortisone
This final step involves the stereoselective reduction of the 11-keto group of cortisone acetate to the 11β-hydroxyl group of hydrocortisone using a chemical reducing agent.
-
Reaction Setup:
-
Dissolve cortisone acetate in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
-
Reduction:
-
Add a solution of potassium borohydride in water to the solution of cortisone acetate.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC), the excess borohydride is quenched by the addition of a weak acid (e.g., acetic acid).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude hydrocortisone is then purified by recrystallization or chromatography.
-
| Step | Starting Material | Product | Reagents/Catalyst | Reported Yield/Conversion |
| 1 | 16α,17-Epoxyprogesterone | 11α-Hydroxy-16α,17-epoxyprogesterone | Rhizopus nigricans | Up to 39.7% conversion[6] |
| 2 | 11α-Hydroxy-16α,17-epoxyprogesterone | 16α,17-Epoxy-11-ketoprogesterone | Chromic acid in acetone | High (qualitative)[5] |
| 3 | 16α,17-Epoxy-11-ketoprogesterone | Cortisone Acetate | Multi-step chemical synthesis | Not specified |
| 4 | Cortisone Acetate | Hydrocortisone | Potassium Borohydride | High (qualitative) |
Direct Biotransformation via the Absidia coerulea Method
This pathway offers a more direct route to hydrocortisone by employing the fungus Absidia coerulea, which possesses 11β-hydroxylase activity. This method typically starts from a precursor that already has the C17 and C21 hydroxylation pattern. 16α,17-epoxyprogesterone can be chemically converted to 17α,21-dihydroxy-4-pregnene-3,20-dione-21-acetate (Reichstein's Substance S acetate, RSA) prior to the biotransformation step.
Experimental Workflow: Absidia coerulea Method
Caption: Direct biotransformation to hydrocortisone.
Protocol: 11β-Hydroxylation of RSA by Absidia coerulea
-
Microorganism and Culture:
-
Strain: Absidia coerulea
-
Cultivation: The fungus is cultivated in a suitable medium to obtain a sufficient biomass of mycelia.
-
-
Biotransformation:
-
Prepare a suspension of A. coerulea cells in a pressurizable bioreactor.
-
Dissolve 300 mg of 17α-hydroxypregn-4-en-3,20-dione-21-acetate (RSA) in 100 ml of 80% ethanol solution.
-
Slowly add the RSA solution to the cell suspension with shaking to ensure dispersion.
-
Maintain the pH of the medium at 6.5.
-
Carry out the conversion at 28°C with agitation at 170 rpm for a total of 48 hours.[7]
-
For enhanced yield, the bioreactor can be pressurized with air to 0.5 MPa.[7]
-
-
Product Isolation and Purification:
-
Follow a similar extraction and purification procedure as described for the Rhizopus niger method to isolate and purify the hydrocortisone.
-
| Step | Starting Material | Product | Reagents/Catalyst | Reported Yield |
| 1 | 16α,17-Epoxyprogesterone | 17α,21-Dihydroxy-4-pregnene-3,20-dione-21-acetate (RSA) | Multi-step chemical synthesis | Not specified |
| 2 | 17α,21-Dihydroxy-4-pregnene-3,20-dione-21-acetate (RSA) | Hydrocortisone | Absidia coerulea | 350 mg/L[7] |
Conclusion
The synthesis of hydrocortisone from 16α,17-epoxyprogesterone can be effectively achieved through both chemo-enzymatic and direct biotransformation routes. The choice of pathway will depend on the available resources, desired scale of production, and the specific expertise of the research team. The Rhizopus niger method offers a well-established, albeit multi-step, approach, while the Absidia coerulea method provides a more streamlined biotransformation to the final product, provided the necessary precursor is synthesized. Further optimization of each step, particularly in the microbial transformation processes, can lead to improved yields and process efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US3019238A - Process for oxidation of 11-hydroxysteroids to 11-ketosteroids - Google Patents [patents.google.com]
- 6. Heterologous Expression of Rhizopus Oryzae CYP509C12 Gene in Rhizopus Nigricans Enhances Reactive Oxygen Species Production and 11α-Hydroxylation Rate of 16α, 17-Epoxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kiche.or.kr [kiche.or.kr]
Application Notes and Protocols: Conversion of 16α,17-Epoxyprogesterone to Dexamethasone Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step conversion of 16α,17-epoxyprogesterone into key precursors for the synthesis of the potent corticosteroid, dexamethasone. The process involves an initial microbial hydroxylation step to introduce a hydroxyl group at the C11 position, a critical step for glucocorticoid activity. This is followed by a series of chemical modifications, including epoxide ring opening, introduction of the 9α-fluoro group, and dehydrogenation to create the characteristic steroidal A-ring of dexamethasone. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway and practical methodologies for producing these vital pharmaceutical intermediates.
Introduction
Dexamethasone, a synthetic glucocorticoid, is a widely used pharmaceutical for its potent anti-inflammatory and immunosuppressive properties. The synthesis of dexamethasone is a complex process involving multiple steps, starting from readily available steroid precursors. 16α,17-Epoxyprogesterone is a key intermediate in the synthesis of many corticosteroids, including dexamethasone.[1] A crucial transformation in its conversion to a dexamethasone precursor is the introduction of an 11α-hydroxyl group, which is essential for the anti-inflammatory activity of the final drug. This hydroxylation is most efficiently achieved through microbial biotransformation, utilizing the high regio- and stereo-selectivity of microbial enzymes.[2][3]
Following the microbial hydroxylation, a series of chemical reactions are employed to construct the final dexamethasone scaffold. These include the opening of the 16α,17α-epoxide ring, the introduction of a fluorine atom at the 9α position, and the creation of a double bond in the A-ring at the C1-C2 position. This document outlines detailed protocols for these key transformations, providing a roadmap for the laboratory-scale synthesis of dexamethasone precursors.
Overall Conversion Pathway
The conversion of 16α,17-epoxyprogesterone to a dexamethasone precursor can be summarized in the following key stages:
-
Microbial 11α-Hydroxylation: Conversion of 16α,17-epoxyprogesterone to 11α-hydroxy-16α,17-epoxyprogesterone using a microbial catalyst.
-
Chemical Synthesis: A multi-step chemical process to convert 11α-hydroxy-16α,17-epoxyprogesterone into a dexamethasone precursor, typically involving:
-
Opening of the 16α,17-epoxide ring.
-
Introduction of the 9α-fluoro group.
-
Dehydrogenation of the A-ring.
-
The following sections provide detailed protocols for each of these stages.
Experimental Protocols
Microbial 11α-Hydroxylation of 16α,17-Epoxyprogesterone
This protocol describes the use of Aspergillus ochraceus for the 11α-hydroxylation of 16α,17-epoxyprogesterone.
3.1.1. Materials and Reagents
-
Aspergillus ochraceus strain
-
Potato Dextrose Agar (PDA)
-
Seed culture medium (e.g., Glucose 20 g/L, Peptone 20 g/L, Yeast Extract 10 g/L)
-
Fermentation medium (e.g., Glucose 30 g/L, Sucrose 20 g/L, Silkworm chrysalis powder 5 g/L, Corn steep liquor 20 g/L, Diammonium phosphate 5 g/L, Ammonium dihydrogen phosphate 2 g/L, pH 6.0)[4]
-
16α,17-Epoxyprogesterone (substrate)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
-
Standard analytical equipment (shaker, fermenter, centrifuge, rotary evaporator, chromatography columns, TLC plates, NMR, MS)
3.1.2. Experimental Procedure
-
Strain Activation and Seed Culture:
-
Activate the Aspergillus ochraceus strain on a PDA plate and incubate at 28°C for 4-5 days.
-
Inoculate a loopful of spores into a flask containing the seed culture medium.
-
Incubate the seed culture on a rotary shaker (180 rpm) at 28°C for 24 hours.
-
-
Fermentation and Biotransformation:
-
Inoculate the production fermenter containing the fermentation medium with the seed culture (e.g., 10% v/v).
-
Incubate at 28°C with agitation (e.g., 180 rpm) and aeration.
-
After 24 hours of growth, add the substrate, 16α,17-epoxyprogesterone, dissolved in a suitable solvent (e.g., ethanol or DMF) to a final concentration of, for example, 20 g/L.[5]
-
Continue the fermentation for 24-72 hours, monitoring the conversion by Thin Layer Chromatography (TLC).
-
-
Product Extraction and Purification:
-
After the reaction is complete, harvest the fermentation broth.
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Extract the product from both the broth and the mycelium using ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 11α-hydroxy-16α,17-epoxyprogesterone.
-
3.1.3. Quantitative Data
The yield of 11α-hydroxy-16α,17-epoxyprogesterone can vary depending on the specific strain and fermentation conditions. Studies have reported substrate conversion rates of up to 90% using Aspergillus ochraceus in a biphasic ionic liquid/water system.[5]
| Parameter | Value | Reference |
| Microorganism | Aspergillus ochraceus | [5] |
| Substrate | 16α,17-Epoxyprogesterone | [5] |
| Product | 11α-Hydroxy-16α,17-epoxyprogesterone | [5] |
| Substrate Conc. | 20 g/L | [5] |
| Conversion Rate | ~90% | [5] |
| Fermentation Time | 24-72 h | [4] |
| Temperature | 28°C | [4] |
| pH | 6.0 | [4] |
Chemical Synthesis of Dexamethasone Precursors
The following is a generalized multi-step chemical synthesis route to convert 11α-hydroxy-16α,17-epoxyprogesterone to a dexamethasone precursor.
3.2.1. Step 1: Opening of the 16α,17-Epoxide Ring
This step involves the opening of the epoxide ring to introduce a 17α-hydroxyl group and a 16-methyl group, which is a key structural feature of dexamethasone.
Materials and Reagents:
-
11α-hydroxy-16α,17-epoxyprogesterone
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Experimental Procedure:
-
Dissolve 11α-hydroxy-16α,17-epoxyprogesterone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 17α-hydroxy-16α-methyl steroid.
3.2.2. Step 2: Introduction of the 9α-Fluoro Group
This step involves the formation of a 9,11-epoxide followed by ring opening with hydrogen fluoride to introduce the 9α-fluoro group and an 11β-hydroxyl group.
Materials and Reagents:
-
11α-hydroxy-17α-hydroxy-16α-methyl steroid intermediate
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Aqueous sodium hydroxide
-
Hydrogen fluoride (HF) in a suitable solvent (e.g., THF or pyridine)
-
Dimethylformamide (DMF)
Experimental Procedure:
-
Epoxidation:
-
Dissolve the 11α-hydroxy steroid in acetone and cool to 0°C.
-
Add N-bromosuccinimide (NBS) portion-wise and stir for several hours.[6]
-
Neutralize the reaction with aqueous sodium carbonate and then add aqueous sodium hydroxide to promote epoxide formation.[6]
-
Extract the 9β,11β-epoxide product with a suitable organic solvent.
-
-
Fluorination:
-
Dissolve the purified 9β,11β-epoxide in DMF and cool to a low temperature (e.g., -5°C).[6]
-
Carefully add a solution of hydrogen fluoride.
-
Stir the reaction for a specified time at low temperature.[6]
-
Quench the reaction by pouring it into a mixture of ice and water and neutralize with an aqueous base (e.g., ammonia).[6]
-
Extract the 9α-fluoro-11β-hydroxy product, purify by crystallization or chromatography.
-
3.2.3. Step 3: Dehydrogenation of the A-Ring
This final step introduces the 1,4-diene system in the A-ring, characteristic of dexamethasone. This can be achieved chemically or microbiologically.
Microbial Dehydrogenation Protocol (using Arthrobacter simplex)
Materials and Reagents:
-
9α-fluoro-11β,17α-dihydroxy-16α-methylpregn-4-ene-3,20-dione
-
Arthrobacter simplex strain
-
Appropriate culture medium
-
Methylene chloride (for extraction)
Experimental Procedure:
-
Cultivate Arthrobacter simplex in a suitable medium until a sufficient cell density is reached.
-
Add the steroid substrate, dissolved in a minimal amount of a water-miscible solvent, to the culture.
-
Incubate the culture with shaking for a period of time, monitoring the reaction progress by TLC or HPLC.
-
Once the conversion is complete, extract the product from the culture medium with methylene chloride.
-
Purify the resulting dexamethasone precursor by crystallization or chromatography.
Visualizations
Signaling Pathway of Dexamethasone Precursor Synthesis
Caption: Synthetic pathway from 16α,17-epoxyprogesterone to a dexamethasone precursor.
Experimental Workflow for Microbial Hydroxylation
Caption: Workflow for the microbial 11α-hydroxylation of 16α,17-epoxyprogesterone.
Concluding Remarks
The conversion of 16α,17-epoxyprogesterone to dexamethasone precursors is a prime example of the synergy between biotechnology and chemical synthesis in modern pharmaceutical manufacturing. The microbial hydroxylation step offers a highly efficient and selective method for introducing a key functional group, while subsequent chemical transformations allow for the precise construction of the final complex molecule. The protocols outlined in this document provide a foundational framework for researchers to produce these valuable intermediates. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity for specific applications. It is imperative that all procedures are carried out with appropriate safety precautions, particularly when handling hazardous reagents such as hydrogen fluoride.
References
- 1. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 [mdpi.com]
- 4. Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionike.com [ionike.com]
- 6. CN101397320A - Method for preparing dexamethasone and series products thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays to Study 16alpha,17-Epoxyprogesterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
16alpha,17-Epoxyprogesterone is a synthetic steroid intermediate used in the manufacturing of various corticosteroid drugs.[1][2] Its intrinsic biological activity, however, is not extensively characterized. Structurally related to progesterone, it is hypothesized to exert its effects through interaction with nuclear steroid receptors, such as the progesterone receptor (PR), thereby modulating gene expression and cellular processes.
These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of the biological activity of this compound. The protocols detailed below will enable researchers to assess the compound's ability to bind to and activate the progesterone receptor, as well as its effects on cell proliferation and apoptosis.
Progesterone Receptor Activation: Reporter Gene Assay
A primary mechanism by which steroid hormones exert their effects is through the activation of nuclear receptors, which are ligand-activated transcription factors.[3] A luciferase reporter gene assay is a sensitive and quantitative method to determine if this compound can activate the progesterone receptor.[4][5][6]
Signaling Pathway
The binding of an agonist to the progesterone receptor in the cytoplasm induces a conformational change, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter region of target genes, initiating transcription.
Figure 1: Progesterone Receptor Activation Pathway.
Experimental Protocol
This protocol is adapted for a dual-luciferase reporter assay system in a human breast cancer cell line, T47D, known to express the progesterone receptor.[7]
Materials:
-
T47D cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phenol red-free DMEM with 5% charcoal-stripped FBS (assay medium)
-
pPRE-Luc reporter plasmid (containing progesterone response elements driving firefly luciferase)
-
pRL-TK control plasmid (expressing Renilla luciferase for normalization)
-
Lipofectamine 3000 or similar transfection reagent
-
This compound
-
Progesterone (positive control)
-
RU-486 (antagonist control)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by co-transfecting 100 ng of pPRE-Luc and 10 ng of pRL-TK using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with 100 µL of assay medium.
-
Prepare serial dilutions of this compound, progesterone, and RU-486 in assay medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values.
-
Data Presentation
| Compound | Concentration (nM) | Fold Induction (Mean ± SD) | EC50 (nM) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | - |
| Progesterone | 0.1 | 2.5 ± 0.3 | 1.2 |
| 1 | 8.1 ± 0.7 | ||
| 10 | 15.2 ± 1.5 | ||
| 100 | 20.5 ± 2.1 | ||
| This compound | 1 | 1.2 ± 0.2 | >1000 |
| 10 | 2.1 ± 0.4 | ||
| 100 | 4.5 ± 0.6 | ||
| 1000 | 7.8 ± 0.9 |
Cell Proliferation Assay
Steroid hormones can influence cell proliferation rates in hormone-responsive tissues.[8] The effect of this compound on the proliferation of PR-positive cells can be assessed using a colorimetric assay such as the MTT assay.
Experimental Workflow
Figure 2: Cell Proliferation Assay Workflow.
Experimental Protocol
Materials:
-
MCF-7 cells (PR-positive breast cancer cell line)[7]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phenol red-free DMEM with 5% charcoal-stripped FBS (assay medium)
-
This compound
-
Progesterone (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment:
-
Replace the medium with 100 µL of assay medium containing serial dilutions of this compound or progesterone. Include a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the dose-response curves.
-
Data Presentation
| Compound | Concentration (nM) | Cell Proliferation (% of Control, Mean ± SD) |
| Vehicle (DMSO) | - | 100 ± 5 |
| Progesterone | 1 | 115 ± 8 |
| 10 | 135 ± 10 | |
| 100 | 142 ± 12 | |
| This compound | 10 | 102 ± 6 |
| 100 | 108 ± 7 | |
| 1000 | 115 ± 9 |
Apoptosis Assay
Steroid hormones are known regulators of apoptosis, or programmed cell death, in various cell types.[9][10] The potential of this compound to induce apoptosis can be evaluated by measuring the activity of caspases, key mediators of the apoptotic process.
Logical Relationship
Figure 3: Apoptosis Induction Logic.
Experimental Protocol
Materials:
-
Jurkat cells (human T lymphocyte cell line, a model for steroid-induced apoptosis)[11]
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Dexamethasone (positive control for inducing apoptosis in Jurkat cells)
-
Caspase-Glo® 3/7 Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Treatment:
-
Add serial dilutions of this compound or dexamethasone to the respective wells. Include a vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Caspase Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Data Presentation
| Compound | Concentration (µM) | Caspase-3/7 Activity (Fold Change, Mean ± SD) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| Dexamethasone | 0.1 | 2.8 ± 0.3 |
| 1 | 6.5 ± 0.7 | |
| 10 | 12.1 ± 1.3 | |
| This compound | 1 | 1.1 ± 0.2 |
| 10 | 1.5 ± 0.3 | |
| 100 | 2.2 ± 0.4 |
Conclusion
The assays described provide a robust framework for characterizing the biological activity of this compound. By employing reporter gene, cell proliferation, and apoptosis assays, researchers can systematically evaluate its potential as a modulator of progesterone receptor signaling and its impact on key cellular functions. The provided protocols and data tables serve as a guide for experimental design, execution, and interpretation, facilitating the exploration of this and other novel steroid compounds in drug discovery and development.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of apoptosis by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormonal control of programmed cell death/apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoids in T cell apoptosis and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling and Metabolic Studies of 16α,17α-Epoxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 16α,17α-epoxyprogesterone with tritium (³H) and carbon-14 (¹⁴C) for use in metabolic studies. Furthermore, comprehensive protocols for in vitro metabolic profiling using human liver microsomes (HLM) are outlined, complete with data presentation guidelines and analytical methods.
Introduction
16α,17α-Epoxyprogesterone is a synthetic steroid with potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, providing insights into its pharmacokinetic profile, potential drug-drug interactions, and the formation of active or inactive metabolites. Radiolabeling of the parent compound is an essential tool for these investigations, enabling sensitive and specific tracking of the molecule and its metabolic products. This document details the proposed synthesis of radiolabeled 16α,17α-epoxyprogesterone and its subsequent use in in vitro metabolic stability studies.
Radiolabeling of 16α,17α-Epoxyprogesterone
Two common isotopes for radiolabeling drug candidates are tritium (³H) and carbon-14 (¹⁴C). The choice of isotope will depend on the specific requirements of the study, such as the desired specific activity and the position of the label within the molecule.
Proposed Synthesis of [³H]-16α,17α-Epoxyprogesterone
A potential strategy for the introduction of tritium involves the catalytic reduction of a suitable unsaturated precursor. Based on a known synthetic route to 16α,17α-epoxyprogesterone, a plausible approach for tritiation is outlined below. The synthesis starts from 16-dehydropregnenolone acetate, a commercially available steroid intermediate.
Protocol 1: Synthesis of [³H]-16α,17α-Epoxyprogesterone
-
Step 1: Reduction of 16-Dehydropregnenolone Acetate.
-
Dissolve 16-dehydropregnenolone acetate in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Introduce tritium gas (³H₂) and stir the reaction mixture under a positive pressure of ³H₂ until the reaction is complete (monitored by TLC or LC-MS). This step introduces tritium at the 16 and 17 positions.
-
Filter the reaction mixture to remove the catalyst and evaporate the solvent.
-
-
Step 2: Epoxidation.
-
Dissolve the tritiated product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) at a controlled temperature (e.g., 0 °C) to form the epoxide ring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
-
Step 3: Oxidation.
-
The resulting intermediate is then oxidized to yield [³H]-16α,17α-epoxyprogesterone.
-
Purify the final product by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
-
Determine the specific activity of the final product using liquid scintillation counting and UV-Vis spectrophotometry.
-
Proposed Synthesis of [¹⁴C]-16α,17α-Epoxyprogesterone
For carbon-14 labeling, the isotope can be introduced via a precursor that becomes part of the core structure. A feasible approach would be to use a ¹⁴C-labeled acetylating agent.
Protocol 2: Synthesis of [¹⁴C]-16α,17α-Epoxyprogesterone
-
Step 1: Preparation of a Precursor.
-
Synthesize a suitable precursor to 16α,17α-epoxyprogesterone that allows for the introduction of an acetyl group. This may involve several synthetic steps starting from a known steroid.
-
-
Step 2: Introduction of the ¹⁴C-Label.
-
React the precursor with [¹⁴C]acetic anhydride or a similar ¹⁴C-labeled acetylating agent to introduce the radiolabel.
-
-
Step 3: Completion of the Synthesis.
-
Carry out the remaining synthetic steps, including epoxidation and oxidation as described in the tritium labeling protocol, to yield [¹⁴C]-16α,17α-epoxyprogesterone.
-
Purify the final product by HPLC.
-
Determine the specific activity and radiochemical purity.
-
In Vitro Metabolic Studies
The metabolic stability of a compound is a key parameter in drug discovery and can be assessed using in vitro systems such as human liver microsomes (HLM). These studies help to determine the intrinsic clearance of the compound and identify the major metabolic pathways.
Experimental Protocol for Metabolic Stability in HLM
Protocol 3: In Vitro Incubation with Human Liver Microsomes
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of radiolabeled 16α,17α-epoxyprogesterone in a suitable solvent (e.g., acetonitrile or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the radiolabeled substrate (final concentration 1 µM).
-
Include control incubations:
-
Without NADPH (to assess non-CYP mediated metabolism).
-
Without microsomes (to assess chemical stability).
-
With a known rapidly metabolized compound as a positive control (e.g., testosterone).
-
-
-
Initiation and Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Analytical Methodology
The separation and quantification of the parent compound and its metabolites are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or a mass spectrometer.
Protocol 4: HPLC Analysis of Metabolites
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the parent compound from its more polar metabolites.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Connect the HPLC system to a radioactivity flow detector for quantification of the radiolabeled species.
-
For structural elucidation of metabolites, couple the HPLC to a high-resolution mass spectrometer (LC-MS/MS).
-
Data Presentation
Quantitative data from metabolic stability studies should be presented in a clear and structured format to allow for easy interpretation and comparison.
Metabolic Stability Data
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
| Time (min) | % Remaining of [³H]-16α,17α-Epoxyprogesterone |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
Note: The data presented in this table is representative and based on the metabolic stability of progesterone in human liver microsomes as a surrogate, since specific data for 16α,17α-epoxyprogesterone is not available in the public domain. Progesterone has a reported half-life of approximately 13 minutes in human liver microsomes.[1]
In Vitro Pharmacokinetic Parameters
From the metabolic stability data, key pharmacokinetic parameters can be calculated.
| Parameter | Value | Unit |
| In vitro half-life (t½) | ~25 | min |
| Intrinsic Clearance (CLint) | ~28 | µL/min/mg protein |
Note: These values are estimations based on the representative data above.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.
Caption: Proposed synthetic workflows for tritium and carbon-14 labeling.
Caption: Experimental workflow for in vitro metabolic stability studies.
Caption: Putative metabolic pathways of 16α,17α-epoxyprogesterone.
References
Application Notes and Protocols for the Industrial Scale Synthesis of 16alpha,17-Epoxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 16alpha,17-Epoxyprogesterone, a key intermediate in the production of various steroidal drugs. The described synthesis is a robust three-step process commencing from the readily available starting material, 16-dehydropregnenolone acetate (16-DPA). The methodology involves an initial saponification, followed by a stereoselective epoxidation, and concludes with an oxidation step to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data for each reaction step, and process flow diagrams to ensure clarity and reproducibility for researchers and professionals in drug development and manufacturing.
Introduction
This compound is a critical building block in the synthesis of a wide range of corticosteroids, which are used for their anti-inflammatory, anti-immune, and anti-cancer properties. The efficient and large-scale production of this intermediate is therefore of significant importance to the pharmaceutical industry. The synthetic route detailed herein is designed for high yield and stereoselectivity, utilizing established and scalable chemical transformations.
Overall Synthesis Pathway
The industrial synthesis of this compound from 16-dehydropregnenolone acetate can be summarized in the following three key stages:
-
Saponification: Removal of the 3-acetate group from 16-dehydropregnenolone acetate to yield 16-dehydropregnenolone.
-
Stereoselective Epoxidation: Formation of the 16alpha,17-epoxide ring. To achieve the desired stereochemistry, this step is often preceded by the reduction of the 20-keto group to a 20-hydroxy group, which directs the epoxidation to the alpha-face of the steroid.
-
Oxidation: Re-oxidation of the 20-hydroxy group back to the 20-keto functionality to produce the final this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis on an industrial scale, assuming a starting batch size of 100 kg of 16-dehydropregnenolone acetate.
Table 1: Saponification of 16-dehydropregnenolone acetate
| Parameter | Value |
| Starting Material | 16-dehydropregnenolone acetate |
| Batch Size | 100 kg |
| Reagent | Potassium Carbonate |
| Solvent | Methanol |
| Reaction Time | 2-3 hours |
| Temperature | 20-25°C |
| Product | 16-dehydropregnenolone |
| Expected Yield | 95-98% |
| Purity (by HPLC) | >98% |
Table 2: Stereoselective Epoxidation of 16-dehydropregnenolone
| Parameter | Value |
| Starting Material | 16-dehydropregnenolone |
| Reagent 1 (Reduction) | Sodium borohydride |
| Reagent 2 (Epoxidation) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane, Methanol |
| Reaction Time | 4-6 hours |
| Temperature | 0-5°C |
| Intermediate | 16alpha,17-Epoxy-pregn-5-ene-3beta,20-diol |
| Expected Yield | 85-90% |
| Purity (by HPLC) | >97% |
Table 3: Oxidation of 16alpha,17-Epoxy-pregn-5-ene-3beta,20-diol
| Parameter | Value |
| Starting Material | 16alpha,17-Epoxy-pregn-5-ene-3beta,20-diol |
| Reagent | Aluminum isopropoxide in acetone (Oppenauer oxidation) |
| Solvent | Toluene |
| Reaction Time | 8-12 hours |
| Temperature | Reflux |
| Product | This compound |
| Expected Yield | 88-92% |
| Purity (by HPLC) | >99% |
| Overall Yield | ~70-78% |
Experimental Protocols
Step 1: Saponification of 16-dehydropregnenolone acetate
Objective: To hydrolyze the 3-acetate group of 16-DPA to yield 16-dehydropregnenolone.
Materials:
-
16-dehydropregnenolone acetate (100 kg)
-
Methanol (1000 L)
-
Potassium carbonate (15 kg)
-
Deionized water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Charge a suitable reactor with 100 kg of 16-dehydropregnenolone acetate and 800 L of methanol.
-
Stir the mixture at 20-25°C until the solid is completely dissolved.
-
In a separate vessel, dissolve 15 kg of potassium carbonate in 200 L of methanol and add this solution to the reactor.
-
Maintain the reaction mixture at 20-25°C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid to a pH of 6.5-7.0.
-
Add 1000 L of deionized water to precipitate the product.
-
Stir the slurry for 1 hour at 10-15°C.
-
Isolate the solid product by filtration and wash with deionized water until the washings are neutral.
-
Dry the product under vacuum at 60-70°C to a constant weight.
Step 2: Stereoselective Epoxidation of 16-dehydropregnenolone
Objective: To stereoselectively epoxidize the 16,17-double bond of 16-dehydropregnenolone. This involves a preliminary reduction of the 20-keto group.
Materials:
-
16-dehydropregnenolone (from Step 1)
-
Dichloromethane (1200 L)
-
Methanol (300 L)
-
Sodium borohydride (5 kg)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, ~70 kg)
-
Sodium sulfite solution (10%)
-
Sodium bicarbonate solution (5%)
-
Brine
Procedure:
-
Suspend the dried 16-dehydropregnenolone in 800 L of dichloromethane and 300 L of methanol in a reactor.
-
Cool the mixture to 0-5°C.
-
Slowly add 5 kg of sodium borohydride in portions, maintaining the temperature below 5°C.
-
Stir the reaction for 1-2 hours, monitoring the reduction of the 20-keto group by TLC.
-
Once the reduction is complete, carefully quench the excess sodium borohydride by the slow addition of dilute acetic acid.
-
Add 70 kg of m-CPBA to the reaction mixture in portions, ensuring the temperature remains between 0-5°C.
-
Stir the mixture for 2-4 hours, monitoring the epoxidation by TLC or HPLC.
-
Upon completion, quench the excess peracid by adding 10% sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate, 16alpha,17-Epoxy-pregn-5-ene-3beta,20-diol. This intermediate is typically used in the next step without further purification.
Step 3: Oxidation of 16alpha,17-Epoxy-pregn-5-ene-3beta,20-diol
Objective: To oxidize the 3-hydroxy and 20-hydroxy groups to their respective keto functionalities to yield this compound.
Materials:
-
Crude 16alpha,17-Epoxy-pregn-5-ene-3beta,20-diol (from Step 2)
-
Toluene (1500 L)
-
Acetone (200 L)
-
Aluminum isopropoxide (50 kg)
Procedure:
-
Dissolve the crude intermediate in 1200 L of toluene and 200 L of acetone in a reactor equipped with a Dean-Stark trap.
-
Add 50 kg of aluminum isopropoxide to the solution.
-
Heat the mixture to reflux and collect the azeotrope of isopropanol and toluene in the Dean-Stark trap.
-
Continue the reflux for 8-12 hours, monitoring the reaction by TLC or HPLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly add 500 L of 2M sulfuric acid to hydrolyze the aluminum salts.
-
Separate the organic layer and wash it with deionized water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent system, such as methanol/dichloromethane.
-
Filter the purified crystals and dry them under vacuum at 60-70°C.
Visualizations
Chemical Reaction Pathway
Caption: Chemical synthesis pathway for this compound.
Industrial Workflow
Caption: Industrial workflow for the synthesis of this compound.
Application of 16α,17-Epoxyprogesterone in Medicinal Chemistry: A Keystone Intermediate for Steroid Synthesis
Introduction
16α,17-Epoxyprogesterone, a synthetic steroid derivative, holds a pivotal position in medicinal chemistry as a versatile intermediate for the production of a wide array of potent therapeutic agents. Its strategic importance lies in the reactive epoxide ring, which allows for the stereoselective introduction of key functional groups, particularly the 17α-hydroxyl group, a hallmark of all corticosteroid drugs. This application note provides a comprehensive overview of the synthesis of 16α,17-epoxyprogesterone and its subsequent conversion into high-value pharmaceuticals, including corticosteroids and progestins. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers and drug development professionals in leveraging this crucial building block.
Synthesis of 16α,17-Epoxyprogesterone
The primary industrial route to 16α,17-epoxyprogesterone involves the epoxidation of 16-dehydroprogesterone. A common and efficient method utilizes hydrogen peroxide as the oxidant in an alkaline medium. This reaction proceeds with high stereoselectivity, yielding the desired α-epoxide.
An alternative high-yield, three-step synthesis starting from 16-en-20-ketone steroid compounds has also been reported. This process involves reduction of the 20-keto group, followed by epoxidation of the 16,17-double bond, and subsequent oxidation of the 20-hydroxyl group back to a ketone. This method is reported to have a high overall yield of up to 80%.[1]
Application in the Synthesis of Corticosteroids
The true value of 16α,17-epoxyprogesterone is realized in its role as a precursor to potent anti-inflammatory corticosteroids such as dexamethasone and betamethasone. The synthetic pathway hinges on two key transformations: the introduction of a hydroxyl group at the C11 position and the opening of the epoxide ring to generate the 16α-methyl-17α-hydroxy motif.
1. Biotransformation: 11α-Hydroxylation
The introduction of a hydroxyl group at the 11α-position is a critical step that is efficiently achieved through microbial biotransformation. Fungi, particularly species of Aspergillus and Penicillium, are widely employed for this purpose due to their highly specific steroid hydroxylase enzymes. Aspergillus ochraceus is a well-studied microorganism for the 11α-hydroxylation of 16α,17-epoxyprogesterone, leading to the formation of 11α-hydroxy-16α,17-epoxyprogesterone.[2][3] This bioconversion is a cornerstone of industrial steroid synthesis, offering a green and efficient alternative to complex chemical methods.
2. Chemical Conversion to Corticosteroid Scaffolds
Following 11α-hydroxylation, a series of chemical modifications are performed to complete the synthesis of the target corticosteroid. A key step involves the opening of the epoxide ring. For instance, in the synthesis of betamethasone and its intermediates, the epoxide ring of 11α-hydroxy-1,4-diene-16,17-epoxy progesterone is opened using hydrobromic acid (HBr) to introduce a 16β-bromo and 17α-hydroxy group.[4] Subsequent steps involve dehydrobromination, reduction, and other functional group manipulations to arrive at the final active pharmaceutical ingredient.
Application in the Synthesis of Progestins
16α,17-Epoxyprogesterone also serves as a starting material for the synthesis of progestational agents like megestrol acetate. The synthetic strategy involves the opening of the epoxide ring and subsequent introduction of a methyl group at the C6 position.
Quantitative Data
The following tables summarize the quantitative data found in the literature for the key transformations involving 16α,17-epoxyprogesterone.
Table 1: Synthesis of 16α,17-Epoxyprogesterone
| Starting Material | Reaction | Reagents | Yield | Reference |
| 16-en-20-ketone steroid | Three-step synthesis (reduction, epoxidation, oxidation) | Zn, organic acid; peroxide; oxidizing agent | Up to 80% | [1] |
| Pregna-4,16(17)-diene-3,20-dione | Epoxidation | tert-butanol, benzyltrimethylammonium hydroxide | <70% (after purification) | [1] |
Table 2: Biotransformation of 16α,17-Epoxyprogesterone
| Substrate | Microorganism | Product | Substrate Concentration | Conversion/Yield | Reference |
| 16α,17-Epoxyprogesterone | Aspergillus ochraceus | 11α-hydroxy-16α,17-epoxyprogesterone | 20 g/L | 90% conversion | [2] |
| 16α,17-Epoxyprogesterone | Penicillium decumbens | 7β-hydroxy-16α,17-epoxyprogesterone | 50 mg in 50 mL medium | 44.5% (after 12h) | [5] |
| 16α,17-Epoxyprogesterone | Penicillium decumbens | 7β,11α-dihydroxy-16α,17-epoxyprogesterone | 50 mg in 50 mL medium | 79.7% (after 24h) | [5] |
Experimental Protocols
Protocol 1: Synthesis of 16α,17-Epoxyprogesterone from 16-en-20-ketone Steroid
This protocol is based on a patented high-yield synthesis.[1]
Step A: Reduction of 16-en-20-ketone (I) to 16-en-20-hydroxy Steroid (II)
-
In a reaction vessel, dissolve the 16-en-20-ketone steroid compound (I) in a suitable organic solvent (e.g., glacial acetic acid, methanol, ethanol).
-
Add zinc powder (1-20 molar equivalents) and an organic acid (e.g., glacial acetic acid, 1-100 molar equivalents) as an additive.
-
Stir the reaction mixture at a temperature between -20°C and 50°C for 0.1 to 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 16-en-20-hydroxy steroid compound (II) by crystallization or column chromatography. A reported isolated yield is 90.8%.[1]
Step B: Epoxidation of 16-en-20-hydroxy Steroid (II) to Epoxy-alcohol (III)
-
Dissolve the 16-en-20-hydroxy steroid (II) in an organic solvent such as dichloromethane, tetrahydrofuran, or ethyl acetate.
-
Cool the solution to a temperature between -20°C and 25°C.
-
Add a peroxide, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid (1-2 molar equivalents), portion-wise to the reaction mixture.
-
Stir the reaction for 0.5 to 2 hours, monitoring by TLC.
-
After completion, quench the excess peroxide with a suitable reducing agent (e.g., sodium sulfite solution).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the epoxy-alcohol (III) by column chromatography or crystallization.
Step C: Oxidation of Epoxy-alcohol (III) to 16α,17α-Epoxyprogesterone (IV)
-
Dissolve the epoxy-alcohol (III) in a suitable solvent (e.g., acetone).
-
Cool the solution to 0°C.
-
Slowly add an oxidizing agent, such as Jones reagent, to the solution.
-
Stir the reaction at 0°C for 1 hour, monitoring by TLC.
-
Quench the reaction with isopropanol.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product, 16α,17α-epoxyprogesterone (IV), by column chromatography. A reported separation yield for this step is 90.6%.[1]
Protocol 2: Microbial 11α-Hydroxylation of 16α,17-Epoxyprogesterone
This protocol is based on the biotransformation using Aspergillus ochraceus.[2]
1. Microorganism and Culture Conditions:
-
Microorganism: Aspergillus ochraceus.
-
Pre-culture medium: Glucose (20 g/L), peptone (5 g/L), yeast extract (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L).
-
Fermentation medium: Glucose (30 g/L), corn steep liquor (30 g/L), soybean flour (10 g/L), CaCO3 (5 g/L).
2. Fermentation Procedure:
-
Inoculate a slant of Aspergillus ochraceus into a 250 mL flask containing 50 mL of pre-culture medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 24-36 hours.
-
Transfer the seed culture (10% v/v) to a fermentation vessel containing the production medium.
-
Incubate under the same conditions for 24 hours.
-
Prepare a solution of 16α,17-epoxyprogesterone in a suitable water-miscible solvent (e.g., dimethylformamide) and add it to the fermentation broth to a final concentration of 20 g/L.[2]
-
Continue the fermentation for another 48-72 hours, monitoring the conversion of the substrate by TLC or HPLC.
3. Product Extraction and Purification:
-
After the biotransformation is complete, separate the mycelium from the broth by filtration or centrifugation.
-
Extract the broth and the mycelium separately with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the 11α-hydroxy-16α,17-epoxyprogesterone by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Protocol 3: Synthesis of a Betamethasone Intermediate via Epoxide Ring Opening
This protocol describes the ring opening of an 11-hydroxylated epoxyprogesterone derivative with HBr.[4]
-
In a clean, dry reaction flask, place 11β-p-toluenesulfonyl-16,17-epoxy-1,4-diene progesterone (iii).
-
Add glacial acetic acid (e.g., 20 mL for a small-scale reaction) and 48% hydrobromic acid (HBr) (e.g., 10 mL).
-
Stir the reaction mixture at room temperature (around 20-25°C) for 3 hours.
-
Monitor the reaction to completion using TLC.
-
Pour the reaction mixture into ice-cold water (e.g., 400 mL) with stirring.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the solid at 80°C to obtain 11β,17α-dihydroxy-16β-bromo-1,4-diene progesterone (iv).
Visualizations
Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving 16α,17-epoxyprogesterone.
References
- 1. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 2. ionike.com [ionike.com]
- 3. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103588842A - Synthetic method of betamethasone or prednisolone intermediate - Google Patents [patents.google.com]
- 5. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 16α,17α-Epoxyprogesterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 16α,17α-Epoxyprogesterone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 16α,17α-Epoxyprogesterone?
A1: Common starting materials include 16-dehydropregnenolone acetate (16-DPA) and other Δ¹⁶-progesterone derivatives such as pregna-4,16-diene-3,20-dione. These precursors contain the key 16,17-double bond that undergoes epoxidation.
Q2: What are the main synthetic routes to produce 16α,17α-Epoxyprogesterone?
A2: There are two primary approaches for the synthesis of 16α,17α-Epoxyprogesterone:
-
Direct Epoxidation of α,β-Unsaturated Ketones: This traditional method involves the direct epoxidation of a starting material like pregna-4,16-diene-3,20-dione, typically using an alkaline hydrogen peroxide solution.
-
Three-Step Synthesis via a 20-Hydroxy Intermediate: A more recent, high-yield method involves a three-step process:
-
Reduction of the 20-keto group of a 16-en-20-ketone steroid to a 20-hydroxy group.
-
Epoxidation of the now electron-rich 16,17-double bond using a peracid.
-
Oxidation of the 20-hydroxy group back to the 20-keto group to yield the final product.[1]
-
Q3: Why is the direct epoxidation of pregna-4,16-diene-3,20-dione with peracids often inefficient?
A3: The 16,17-double bond in pregna-4,16-diene-3,20-dione is part of an α,β-unsaturated ketone system. This electronic configuration makes the double bond electron-deficient and therefore less reactive towards electrophilic epoxidation agents like peracids. Alkaline hydrogen peroxide is typically used for such systems as it involves nucleophilic attack.[1]
Q4: Are there any microbial transformation methods for 16α,17α-Epoxyprogesterone?
A4: Yes, microbial transformations are used, but typically for modifying 16α,17α-Epoxyprogesterone rather than its de novo synthesis. For instance, fungi like Penicillium decumbens can introduce hydroxyl groups at various positions on the steroid nucleus.[2] There are also methods using mixed fermentation with Aspergillus ochraceus and Arthrobacter simplex to produce hydroxylated and dehydrogenated derivatives.[3]
Troubleshooting Guide
Issue 1: Low yield in the direct epoxidation of pregna-4,16-diene-3,20-dione.
| Possible Cause | Suggested Solution |
| Incorrect Epoxidation Reagent | For the electron-deficient double bond in pregna-4,16-diene-3,20-dione, peracids are generally ineffective. Use an alkaline hydrogen peroxide solution. The reaction proceeds via nucleophilic addition of the hydroperoxide anion. |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction mixture is sufficiently alkaline to generate the hydroperoxide anion. Temperature and reaction time are also critical; monitor the reaction by TLC to determine the optimal endpoint and avoid product degradation. |
| Formation of Byproducts | The presence of other reactive functional groups can lead to side reactions. Consider protecting other sensitive groups if necessary. The three-step synthesis via a 20-hydroxy intermediate can offer higher selectivity and yield.[1] |
Issue 2: Presence of a difficult-to-separate isomer in the final product.
| Possible Cause | Suggested Solution |
| Lack of Stereoselectivity in Epoxidation | Certain methods, such as the use of tert-butanol/benzyltrimethylammonium hydroxide (Triton B), are known to produce a mixture of α- and β-epoxide isomers (around 10% of the undesired isomer), which are challenging to separate by standard chromatography.[1] |
| Isomer Separation | If isomer formation is unavoidable, specialized chromatographic techniques may be required. A carbazole-based polymeric organic phase has shown success in separating steroid isomers, including 17α and 17β-estradiols, in both reversed and normal-phase HPLC.[4] Consider using chiral chromatography or derivatization to enhance separation. |
| Use a More Stereoselective Method | The three-step synthesis involving the reduction of the 20-keto group to an allylic alcohol intermediate allows for a highly stereoselective epoxidation, yielding a single α-epoxide product. The neighboring hydroxyl group directs the epoxidation to the α-face of the steroid.[1] |
Issue 3: Incomplete reaction or low conversion in the three-step synthesis.
| Possible Cause | Suggested Solution |
| Inefficient Reduction of the 20-Keto Group (Step 1) | Ensure the zinc powder used for the reduction is activated. The reaction conditions, including temperature and the choice of organic acid and solvent, should be optimized. The molar ratio of the steroid, zinc powder, and organic acid is crucial.[1] |
| Low Epoxidation Efficiency (Step 2) | The choice of peracid (e.g., m-CPBA, peracetic acid) and the reaction temperature are important. The reaction is typically carried out at low temperatures (-20°C to 25°C). Ensure the molar ratio of the 20-hydroxy intermediate to the peracid is appropriate (typically 1:1 to 1:2).[1] |
| Incomplete Oxidation of the 20-Hydroxy Group (Step 3) | The choice of oxidizing agent is critical for this step to avoid side reactions. The patent suggests this step is straightforward, but care must be taken to use a selective oxidant that does not affect the newly formed epoxide ring. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 16α,17α-Epoxyprogesterone
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Direct Epoxidation | Pregna-4,16-diene-3,20-dione | tert-butanol/benzyltrimethylammonium hydroxide (Triton B) | Reported as 93%, but practically <70% after purification[1] | Single step | Formation of ~10% hard-to-separate isomers, long reaction times, use of polluting surfactants.[1] |
| Three-Step Synthesis | 16-en-20-ketone steroid | 1. Zinc powder, organic acid2. Peracid (e.g., m-CPBA)3. Oxidizing agent | Up to 80% (overall for 3 steps)[1] | High stereoselectivity (single α-isomer), high overall yield, mild reaction conditions, scalable.[1] | Multi-step process. |
Experimental Protocols
Protocol 1: High-Yield Three-Step Synthesis of 16α,17α-Epoxyprogesterone [1]
Step 1: Reduction of 16-en-20-ketone Steroid
-
In a reaction vessel, dissolve the 16-en-20-ketone steroid in a suitable organic solvent (e.g., glacial acetic acid, methanol, or dichloromethane).
-
Cool the solution to a temperature between -20°C and 50°C.
-
Add zinc powder (1-20 molar equivalents) and an organic acid as an additive (e.g., glacial acetic acid, 1-100 molar equivalents).
-
Stir the reaction mixture for 0.1-10 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Concentrate the filtrate and purify the resulting 16-en-20-hydroxy steroid by crystallization or another suitable method.
Step 2: Epoxidation of 16-en-20-hydroxy Steroid
-
Dissolve the 16-en-20-hydroxy steroid from Step 1 in an organic solvent such as dichloromethane, tetrahydrofuran, or ethyl acetate.
-
Cool the solution to between -20°C and 25°C.
-
Add a peracid (e.g., meta-chloroperbenzoic acid (m-CPBA), peracetic acid) in a molar ratio of 1:1 to 1:2 (steroid:peracid).
-
Stir the reaction for 0.5-2 hours, monitoring by TLC.
-
After the reaction is complete, quench the excess peracid with a reducing agent (e.g., sodium thiosulfate solution).
-
Perform an aqueous workup, including washing with a sodium bicarbonate solution to remove acidic byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the 16α,17α-epoxy-20-hydroxy steroid. Purification can be done by column chromatography if necessary.
Step 3: Oxidation of 16α,17α-epoxy-20-hydroxy Steroid
-
Dissolve the epoxy-alcohol from Step 2 in a suitable organic solvent.
-
Add a selective oxidizing agent to convert the 20-hydroxy group to a 20-keto group.
-
Stir the reaction at an appropriate temperature until completion (monitored by TLC).
-
Perform a suitable workup to quench any remaining oxidant and purify the final product, 16α,17α-Epoxyprogesterone, by filtration, washing, and crystallization or column chromatography.
Visualizations
Caption: High-yield three-step synthesis workflow for 16α,17α-Epoxyprogesterone.
Caption: Troubleshooting decision tree for 16α,17α-Epoxyprogesterone synthesis.
References
- 1. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for preparing 16alpha, 17alpha-epoxy-11alpha-hydroxy-pregna-1,4-diene-3,20-dione through combined microbial fermentation - Eureka | Patsnap [eureka.patsnap.com]
- 4. Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
purification difficulties of 16alpha,17-Epoxyprogesterone from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties in the purification of 16α,17-Epoxyprogesterone from reaction mixtures.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of 16α,17-Epoxyprogesterone.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield After Purification | - Incomplete reaction or side reactions. - Product loss during extraction or washing steps. - Inefficient crystallization or elution from chromatography column. - Product degradation. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent product loss. - For crystallization, select an appropriate solvent system and control the cooling rate. For chromatography, optimize the mobile phase to ensure complete elution. - Avoid high temperatures and strongly acidic or basic conditions during purification. |
| Persistent Impurities in Final Product (Confirmed by TLC/HPLC) | - Formation of isomeric byproducts with similar polarity to the desired product. - Presence of unreacted starting materials or reagents. - Co-crystallization with structurally similar compounds, such as 11α-hydroxy-16α,17α-epoxyprogesterone.[1] | - Utilize a high-resolution purification technique like preparative HPLC or flash chromatography with a shallow gradient. - Perform a thorough work-up to remove unreacted reagents. For example, use a sodium bisulfite wash for unreacted oxidizing agents. - If co-crystallization is suspected, column chromatography is recommended over repeated recrystallizations.[1] Consider using a different solvent system for crystallization that may offer better selectivity. |
| Difficulty Inducing Crystallization | - Solution is too dilute. - Presence of impurities that inhibit crystal formation. - Inappropriate solvent system. | - Concentrate the solution. - Attempt to purify the material further by column chromatography before crystallization. - Use a solvent/anti-solvent system. For example, dissolving the compound in a good solvent like DMF and gradually adding an anti-solvent like water can induce crystallization.[1] Seeding with a small crystal of pure product can also be effective. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate stationary phase or mobile phase. - Overloading of the column. | - Switch to a different stationary phase (e.g., alumina instead of silica gel) or modify the mobile phase composition. A shallower solvent gradient can improve separation. - Reduce the amount of crude material loaded onto the column. |
| Product Degradation During Purification | - Exposure to harsh pH conditions (strong acids or bases). - Prolonged heating. - Presence of reactive impurities. | - Maintain a neutral pH throughout the purification process. - Use rotary evaporation at moderate temperatures to remove solvents. - Ensure all reagents and solvents are pure and free from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 16α,17-Epoxyprogesterone reaction mixtures?
A1: Common impurities can include unreacted starting materials, reagents from the epoxidation reaction, and structurally related steroid byproducts. One significant challenge is the presence of isomers which are often difficult to separate due to very similar physical properties.[2] In biotransformation processes, hydroxylated derivatives such as 7β-hydroxy-16α, 17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone can be major byproducts.[3]
Q2: What are the recommended analytical methods to assess the purity of 16α,17-Epoxyprogesterone?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and for a preliminary assessment of purity.[3] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.[3]
Q3: What are the key challenges in purifying 16α,17-Epoxyprogesterone by crystallization?
A3: A primary challenge is the formation of mixed crystals with isomorphic impurities, such as 11α-hydroxy-16α,17α-epoxyprogesterone.[1] This phenomenon makes it very difficult to achieve high purity through crystallization alone, often requiring multiple recrystallization steps which can lead to significant product loss.[1] The choice of solvent is also critical and may require extensive screening to find a system that provides adequate solubility for the product while excluding impurities.
Q4: When is column chromatography preferred over crystallization for purification?
A4: Column chromatography is preferred when dealing with complex mixtures containing multiple components with similar polarities. It is particularly advantageous when crystallization fails to remove isomeric or isomorphic impurities.[1][2] Silica gel column chromatography is a commonly used method for the purification of 16α,17-Epoxyprogesterone and its derivatives from reaction mixtures.[2][3]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of 16α,17-Epoxyprogesterone from a crude reaction mixture.
-
Preparation of the Crude Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add silica gel, and then evaporate the solvent completely to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Loading the Sample:
-
If the sample is in solution, carefully apply it to the top of the silica gel bed using a pipette.
-
If the sample is adsorbed onto silica gel, carefully add the powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity of the mobile phase (e.g., to hexane:ethyl acetate 7:3).
-
The optimal solvent system will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified 16α,17-Epoxyprogesterone.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of 16α,17-Epoxyprogesterone.
-
Solvent Selection:
-
Choose a solvent or a solvent system in which 16α,17-Epoxyprogesterone is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for steroid recrystallization include methanol, ethanol, acetone, and ethyl acetate. A mixed solvent system, such as DMF/water, can also be effective.[1]
-
-
Dissolution:
-
Place the crude 16α,17-Epoxyprogesterone in a clean flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Heat for a short period and then hot-filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of 16α,17-Epoxyprogesterone.
Caption: Troubleshooting logic for low purity of 16α,17-Epoxyprogesterone.
References
side reactions and byproducts in 16alpha,17-Epoxyprogesterone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 16α,17-Epoxyprogesterone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of 16α,17-Epoxyprogesterone?
A1: The most common starting material is pregna-4,16-diene-3,20-dione. This compound contains the necessary C16-C17 double bond that is targeted for epoxidation. Another approach involves starting from C19 steroid intermediates like androsten-4-ene-3,17-dione (4AD), which can be converted to the appropriate precursor.[1]
Q2: Which epoxidation reagents are typically used in the synthesis?
A2: A variety of epoxidation reagents can be used. Peroxy acids such as metachloroperbenzoic acid (m-CPBA), benzoyl hydroperoxide, or peracetic acid are common choices, especially when the C16-C17 double bond is electron-rich.[1] Another established method uses a combination of tert-butanol and benzyltrimethylammonium hydroxide (Triton B) for the epoxidation of the α,β-unsaturated ketone in the D-ring of the steroid.[1]
Q3: What are the primary side reactions and byproducts encountered during the synthesis?
A3: The main side reactions and byproducts depend on the synthetic route:
-
Isomer Formation: When using the tert-butanol/Triton B method on pregna-4,16-diene-3,20-dione, the formation of about 10% of an isomer that is very difficult to separate from the main product has been reported.[1]
-
Hydroxylation: In enzymatic syntheses using cytochrome P450 enzymes, hydroxylation at various positions can compete with epoxidation. For example, human P450c17 (CYP17A1) can produce a 21-hydroxylated byproduct alongside the desired 16α,17-epoxide.[2] Human P450c21 (CYP21A2) almost exclusively produces the 21-hydroxylated product with only trace amounts of the epoxide.[2]
-
Regioselectivity Issues: For steroid derivatives that have α,β-unsaturated ketone structures in both the A and D rings, epoxidation can face challenges with regioselectivity, leading to undesired reactions on the A ring.[1]
-
Further Metabolism: In biotransformation processes, the 16α,17α-epoxyprogesterone product can be further metabolized, for instance, through hydroxylation by microorganisms like Penicillium decumbens to yield products such as 7β-hydroxy-16α, 17α-epoxyprogesterone.[3]
Q4: Can enzymatic methods be used for this synthesis?
A4: Yes, enzymatic methods have been explored. The human cytochrome P450 enzyme CYP17A1 can catalyze the 16α,17-epoxidation of 16,17-dehydroprogesterone.[2] However, this enzyme also exhibits competing 21-hydroxylase activity.[2] The ratio of epoxidation to hydroxylation can be influenced by mutations in the enzyme.[2] Microbial transformations, for example using Aspergillus ochraceus and Arthrobacter simplex, are also used to modify the 16α,17α-epoxyprogesterone molecule, such as through 11α-hydroxylation and C1-C2 dehydrogenation.[4]
Troubleshooting Guide
Problem 1: Low yield of 16α,17-Epoxyprogesterone.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more reagent or extending the reaction time. Ensure the reaction temperature is optimal for the chosen reagents. |
| Product Degradation | The epoxide ring can be sensitive to acidic or basic conditions. Ensure workup and purification steps are performed under neutral or mildly basic conditions if necessary. Avoid prolonged exposure to high temperatures. |
| Suboptimal Reagents | Use fresh, high-purity epoxidation reagents. Peroxy acids, for example, can degrade over time. Titrate the peroxy acid solution before use to determine its exact concentration. |
| Side Reactions | The formation of byproducts, such as isomers or hydroxylated compounds, will lower the yield of the desired product.[1][2] Refer to Problem 2 and Problem 3 for specific solutions. |
Problem 2: The final product is contaminated with a difficult-to-separate isomer.
| Possible Cause | Suggested Solution |
| Lack of Stereoselectivity | This is a known issue with methods like the tert-butanol/Triton B oxidation of pregna-4,16-diene-3,20-dione, which can produce around 10% of a hard-to-purify isomer.[1] |
| Alternative Synthetic Route | Consider a multi-step, stereoselective approach. One patented method involves first reducing the 20-keto group to a hydroxyl group. The presence of this allylic hydroxyl group can direct the subsequent epoxidation (e.g., with a peroxy acid) to occur with high stereoselectivity, yielding a single α-epoxide configuration. The hydroxyl group is then oxidized back to the ketone in the final step.[1] |
| Advanced Purification | If changing the synthetic route is not feasible, explore advanced purification techniques such as preparative HPLC or Supercritical Fluid Chromatography (SFC), which may provide better resolution for closely related isomers than standard column chromatography. |
Problem 3: Significant formation of hydroxylated byproducts is observed.
| Possible Cause | Suggested Solution |
| Enzymatic Side Reactions | When using enzymatic systems like CYP17A1, competing hydroxylation reactions are common.[2] |
| Enzyme Selection/Engineering | If possible, select an enzyme or a mutant with a higher ratio of epoxidase to hydroxylase activity. For instance, the A105L mutation in CYP17A1 significantly alters the product ratio in favor of 21-hydroxylation, demonstrating that enzyme engineering can modulate the outcome.[2] |
| Reaction Conditions | Optimize reaction conditions (pH, temperature, co-factors) for the enzymatic reaction to favor epoxidation. |
| Microbial Over-metabolism | In biotransformations, the desired product may serve as a substrate for other enzymes in the microorganism, leading to further hydroxylation.[3] Shorten the incubation time to harvest the product before significant secondary metabolism occurs. Monitor the product formation over time to determine the optimal endpoint.[3] |
Quantitative Data Summary
Table 1: Product Ratios in the Enzymatic Conversion of 16,17-Dehydroprogesterone
This table summarizes the ratio of the desired 16α,17-epoxide to the 21-hydroxylated byproduct when using different human cytochrome P450 enzymes.
| Enzyme | Product Ratio (16α,17-Epoxide : 21-Hydroxylated Product) | Reference |
| CYP17A1 (Wild-Type) | 1 : 1 | [2] |
| CYP17A1 (A105L Mutant) | 1 : 5 | [2] |
| CYP21A2 (Wild-Type) | Trace Epoxide | [2] |
Experimental Protocols
Protocol 1: Stereoselective Chemical Synthesis of 16α,17α-Epoxyprogesterone
This protocol is adapted from a patented method designed to improve stereoselectivity.[1]
-
Reduction of Starting Material:
-
Dissolve pregna-4,16-diene-3,20-dione (Formula I) in a suitable organic solvent.
-
Perform a high stereoselective and regioselective reduction of the 20-keto group to a 21-hydroxyl compound (Formula II).
-
-
Epoxidation:
-
Dissolve the resulting 21-hydroxyl compound (Formula II) in dichloromethane, tetrahydrofuran, or ethyl acetate.
-
Cool the solution to a temperature between -25°C and -20°C.
-
Add an epoxidation agent such as metachloroperbenzoic acid (m-CPBA) in a molar ratio of 1:1 to 1:2 (substrate to peroxide).
-
Allow the reaction to proceed for 0.5 to 2 hours, monitoring by TLC. The allylic hydroxyl group directs the formation of the α-epoxide (Formula III).
-
-
Oxidation:
-
After workup and purification of the epoxy-alcohol (Formula III), oxidize the 20-position hydroxyl group back to a ketone to obtain the final product, 16α,17α-epoxyprogesterone (Formula IV).
-
-
Purification:
-
The final product can be purified through standard techniques such as washing, extraction, concentration, and column chromatography or crystallization.[1]
-
Protocol 2: Microbial Transformation of 16α,17α-Epoxyprogesterone
This protocol describes the hydroxylation of the target compound using Penicillium decumbens.[3]
-
Microorganism Cultivation:
-
Culture P. decumbens on a potato-dextrose-agar medium at 28°C for 4-5 days.
-
Prepare a spore suspension and inoculate a liquid medium containing glucose (20 g/L), peptone (20 g/L), and yeast extract (10 g/L).
-
Incubate the culture for 24 hours on a rotary shaker (180 rpm) at 28°C.
-
-
Biotransformation:
-
Add 16α,17α-epoxyprogesterone (50 mg) to the flask containing the 24-hour culture.
-
Continue the incubation under the same conditions for 24 hours. The transformation can be monitored over time; the 7β-hydroxy product appears within 2 hours, while a 7β,11α-dihydroxy product appears after 6 hours.[3]
-
-
Extraction and Purification:
-
Extract the culture medium three times with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate in a vacuum to obtain the crude product.
-
Purify the hydroxylated products using silica gel column chromatography.
-
Visualizations
Caption: Chemical synthesis pathways to 16α,17-Epoxyprogesterone.
References
- 1. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 2. Epoxidation activities of human cytochromes P450c17 and P450c21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing 16alpha, 17alpha-epoxy-11alpha-hydroxy-pregna-1,4-diene-3,20-dione through combined microbial fermentation - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Fermentation for 16α,17-Epoxyprogesterone Biotransformation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for the biotransformation of 16α,17-Epoxyprogesterone.
Troubleshooting Guide
This guide addresses common issues encountered during the biotransformation of 16α,17-Epoxyprogesterone.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Product Yield | - Inactive or inappropriate microbial strain. - Suboptimal fermentation conditions (pH, temperature, aeration). - Poor substrate solubility. - Incorrect media composition. - Insufficient incubation time. | - Strain Verification: Confirm the viability and hydroxylation capability of your microbial strain (e.g., Penicillium decumbens, Aspergillus ochraceus, Isaria farinosa). - Parameter Optimization: Systematically optimize pH, temperature, and agitation speed. For instance, for Aspergillus ochraceus, a pH of 4.8 has been shown to be effective.[1] - Enhance Solubility: Increase substrate availability by micronizing the substrate or using a biphasic system with biocompatible ionic liquids like [C3mim][PF6].[1] - Media Adjustment: Ensure the medium contains adequate carbon and nitrogen sources. A common medium for Penicillium decumbens includes glucose, peptone, and yeast extract.[2][3] - Time-Course Study: Perform a time-course analysis to determine the optimal biotransformation duration. For example, with Penicillium decumbens, the yield of 7β,11α-dihydroxy-16α,17α-epoxyprogesterone reached its maximum after 24 hours.[2] |
| Formation of Multiple Byproducts | - Non-specific enzymatic activity of the microorganism. - Suboptimal fermentation conditions favoring side reactions. - Extended incubation period leading to further metabolism of the desired product. | - Strain Selection: Screen different microbial strains to find one with higher regioselectivity for the desired hydroxylation. - Condition Optimization: Fine-tune fermentation parameters to favor the desired reaction. - Harvest Time: Optimize the harvest time to maximize the yield of the desired product before it is converted into other byproducts. A time-course study is crucial.[2] |
| Microbial Contamination | - Improper sterilization of media and equipment. - Non-aseptic inoculation and sampling techniques. | - Sterilization Protocol: Ensure all media, glassware, and fermenter components are properly autoclaved. - Aseptic Technique: Use a laminar flow hood for all manipulations, including media preparation, inoculation, and sampling. |
| Substrate Toxicity to Microorganism | - High substrate concentration inhibiting microbial growth and enzyme activity. | - Fed-Batch Strategy: Instead of adding the entire substrate at the beginning, use a fed-batch approach to maintain a low, non-toxic concentration of the substrate in the medium. - Biphasic System: Utilize a biphasic system where the ionic liquid phase can act as a reservoir for the substrate, slowly releasing it into the aqueous phase and reducing its direct toxic effect on the cells.[1] |
Frequently Asked Questions (FAQs)
1. Which microorganisms are commonly used for the biotransformation of 16α,17-Epoxyprogesterone?
Several filamentous fungi have been successfully used, including Penicillium decumbens, which produces 7β-hydroxy-16α, 17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone.[2][4] Aspergillus ochraceus is known for its 11α-hydroxylation activity on this substrate.[1] Strains of Isaria farinosa have also been shown to hydroxylate 16α,17α-epoxyprogesterone at the 6β and 11α positions.[5]
2. What are the typical fermentation media components for this biotransformation?
A common medium for fungal biotransformation includes a carbon source like glucose, a nitrogen source such as peptone and yeast extract, and essential minerals. For example, a suitable medium for Penicillium decumbens contains 20 g/L glucose, 20 g/L peptone, and 10 g/L yeast extract.[2][3]
3. What are the optimal pH and temperature for the fermentation?
The optimal conditions can vary depending on the microorganism. For Penicillium decumbens, a temperature of 28°C is typically used.[2][3] For the 11α-hydroxylation by Aspergillus ochraceus in a biphasic system, a buffer pH of 4.8 was found to be optimal.[1]
4. How can I improve the solubility of 16α,17-Epoxyprogesterone in the fermentation medium?
Due to the poor water solubility of steroids, enhancing their availability to the microbial cells is crucial. This can be achieved by:
-
Micronization: Reducing the particle size of the substrate.
-
Co-solvents: Using small amounts of organic solvents, although this can be toxic to the cells.
-
Biphasic Systems: Employing a two-phase system with a biocompatible ionic liquid can significantly improve substrate solubility and overall product yield.[1]
5. What analytical methods are used to monitor the biotransformation and identify the products?
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and detecting the formation of products.[2]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the substrate and products.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the structural elucidation and confirmation of the biotransformation products.[2][4]
Quantitative Data Presentation
Table 1: Effect of Fermentation Time on Product Yield by Penicillium decumbens
| Incubation Time (hours) | Yield of 7β-hydroxy-16α, 17α-epoxyprogesterone (%) | Yield of 7β,11α-dihydroxy-16α,17α-epoxyprogesterone (%) |
| 2 | Detected | Not Detected |
| 6 | Increased | Detected |
| 12 | ~44.5 | Increased |
| 18 | 22.8 | Increased |
| 24 | Decreased | ~79.7 |
Source: Adapted from data reported on the biotransformation of 16α, 17α-epoxyprogesterone by Penicillium decumbens.[2]
Table 2: Optimization of Fermentation Conditions for 11α-hydroxylation by Aspergillus ochraceus in a Biphasic System
| Parameter | Optimal Value |
| Buffer pH | 4.8 |
| Volume Ratio (Buffer to Ionic Liquid) | 10:1 |
| Cell Concentration | 165 g/L |
| Substrate Concentration | 20 g/L |
| Resulting Substrate Conversion | ~90% |
Source: Adapted from a study on 11α-hydroxylation of 16α, 17-epoxyprogesterone by A. ochraceus in an ionic liquid/water biphasic system.[1]
Experimental Protocols
Protocol 1: Biotransformation of 16α,17-Epoxyprogesterone using Penicillium decumbens
1. Microorganism and Culture Preparation:
- Culture Penicillium decumbens on a potato-dextrose-agar medium at 28°C for 4-5 days.[3]
- Prepare a spore suspension by adding 8 mL of sterilized water to the agar slant.
- Inoculate 1 mL of the spore suspension into a 250 mL flask containing 50 mL of liquid medium (20 g/L glucose, 20 g/L peptone, 10 g/L yeast extract).[3]
- Incubate the seed culture on a rotary shaker at 180 rpm and 28°C for 24 hours.[3]
2. Biotransformation:
- Add 50 mg of 16α,17-Epoxyprogesterone to the 24-hour-old seed culture.[3]
- Continue the incubation under the same conditions (180 rpm, 28°C) for 24 hours.[3]
3. Product Extraction and Analysis:
- Monitor the reaction progress using TLC.
- After 24 hours, stop the fermentation and extract the products from the culture broth using an appropriate organic solvent (e.g., ethyl acetate).
- Analyze the crude extract by HPLC for quantification.
- Purify the products using column chromatography and characterize their structure using MS and NMR.[2]
Visualizations
Caption: Experimental workflow for the biotransformation of 16α,17-Epoxyprogesterone.
Caption: Biotransformation pathway of 16α,17-Epoxyprogesterone by Penicillium decumbens.
References
- 1. ionike.com [ionike.com]
- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 16alpha,17-Epoxyprogesterone under experimental conditions
Technical Support Center: Degradation Pathways of 16α,17-Epoxyprogesterone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation pathways of 16α,17-Epoxyprogesterone under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues and queries encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical experimental conditions for studying the degradation of 16α,17-Epoxyprogesterone?
A1: To study the degradation of 16α,17-Epoxyprogesterone, forced degradation (or stress testing) is performed under conditions more severe than standard accelerated stability testing.[1][2] This helps to identify potential degradation products and establish degradation pathways. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including:
-
Acidic Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4]
-
Basic Hydrolysis: Using 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4]
-
Oxidative Degradation: Commonly using hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%.[1]
-
Thermal Degradation: Exposing the solid drug substance to dry heat, often at temperatures 10°C increments above accelerated stability conditions (e.g., 40-80°C).[3][5]
-
Photolytic Degradation: Exposing the drug substance (both in solid state and in solution) to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[3][4]
Q2: What are the known degradation pathways for 16α,17-Epoxyprogesterone?
A2: While specific forced chemical degradation data for 16α,17-Epoxyprogesterone is not extensively detailed in publicly available literature, a well-documented pathway is microbial transformation.
-
Microbial Hydroxylation: Studies have shown that the fungus Penicillium decumbens can efficiently transform 16α,17-Epoxyprogesterone.[6] This biotransformation leads to selective hydroxylation, affording products such as 7β-hydroxy-16α,17α-epoxyprogesterone and subsequently 7β,11α-dihydroxy-16α,17α-epoxyprogesterone.[6][7]
-
Chemical Degradation (Anticipated): Based on the chemical structure (containing an epoxide ring and ketones), 16α,17-Epoxyprogesterone is susceptible to acid- and base-catalyzed hydrolysis, which would likely involve the opening of the epoxide ring. Oxidative conditions may also lead to degradation. For a related compound, Medroxyprogesterone Acetate, exposure to basic and acidic conditions generated the most impurities.[8]
Q3: I am not observing any degradation under my initial stress conditions. What should I do?
A3: If no degradation is observed, the stress conditions may be too mild. Consider the following adjustments:
-
Increase the concentration of the stress agent (e.g., use 1 M HCl instead of 0.1 M).
-
Increase the temperature of the reaction (e.g., refluxing the solution).[3]
-
Extend the duration of the exposure.
-
If poor solubility is suspected, co-solvents can be used, but their stability under the test conditions must be verified.[1]
Q4: My compound is degrading completely almost instantly. How can I study the degradation pathway?
A4: If the degradation is too rapid, the conditions are overly aggressive. This can lead to the formation of secondary degradants that may not be relevant to formal stability studies.[4] To slow down the reaction:
-
Decrease the concentration of the stress agent.
-
Lower the reaction temperature (e.g., conduct the study at room temperature instead of elevated heat).
-
Analyze samples at much shorter time intervals to capture the primary degradation products before they convert to secondary ones.[2]
Troubleshooting Guide for Degradation Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant degradation (<5%) observed. | Stress conditions are too mild; Compound is highly stable under the tested conditions. | Increase reagent concentration, temperature, or exposure time.[3] Verify compound solubility. |
| Parent compound completely degraded (>90%). | Stress conditions are too severe. | Decrease reagent concentration, temperature, or exposure time. Analyze at earlier time points.[2] |
| Poor peak resolution in HPLC analysis. | Co-elution of the parent drug with degradation products; Inadequate chromatographic method. | Develop a stability-indicating method. Optimize mobile phase, gradient, column type (e.g., C18), and pH. |
| Appearance of extraneous or unexpected peaks. | Impurities in reagents; Secondary degradation products; Interaction with container or co-solvent. | Run blank experiments with only the solvent and stress agent. Use high-purity reagents. Characterize unknown peaks using LC-MS. |
| Inconsistent or non-reproducible results. | Inconsistent experimental parameters (temperature, timing); Sample preparation errors; Instability of degradation products. | Tightly control all experimental variables. Ensure accurate pipetting and dilutions. Analyze samples immediately after preparation or store them under validated conditions. |
Data Presentation
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 2 - 24 hours | Epoxide ring opening, hydrolysis of other labile groups. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 2 - 24 hours | Epoxide ring opening, hydrolysis. |
| Oxidation | 3% - 30% H₂O₂, Room Temp | 2 - 24 hours | Oxidation of ketones or other susceptible sites. |
| Thermal | Dry Heat, 80°C | 24 - 72 hours | Thermolysis. |
| Photolytic | >1.2 million lux hrs (Vis) & >200 W hrs/m² (UV) | Variable | Photolytic decomposition, photo-oxidation.[4] |
Table 2: Time Course of Microbial Transformation by P. decumbens
Yield data extracted from a study on the biotransformation of 16α,17α-Epoxyprogesterone.[6]
| Incubation Time (hours) | Yield of 7β-hydroxy-16α,17α-epoxyprogesterone (%) | Yield of 7β,11α-dihydroxy-16α,17α-epoxyprogesterone (%) |
| 2 | Detected | Not Detected |
| 6 | - | Detected |
| 12 | ~44.5 | - |
| 18 | 22.8 | - |
| 24 | - | ~79.7 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 16α,17-Epoxyprogesterone in a 50:50 acetonitrile:water mixture.
-
Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Incubate in a water bath at 80°C for 7 days.[8] At specified time points (e.g., 0, 4, 8, 24 hrs, 7 days), withdraw an aliquot, neutralize with an equivalent amount of 0.2 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Basic Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Incubate at 80°C for 7 days.[8] At time points, withdraw an aliquot, neutralize with 0.2 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at 37°C, protected from light, for 7 days.[8] At time points, withdraw an aliquot and dilute for analysis. Quenching the reaction with a dilute sodium bisulfite solution may be necessary before injection.
-
Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish. Prepare a solution in a quartz cuvette. Expose both to a calibrated light source. Keep control samples wrapped in aluminum foil at the same temperature. Analyze after exposure.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
Protocol 2: Microbial Transformation with Penicillium decumbens
-
Strain Cultivation: Inoculate P. decumbens into a suitable seed medium and incubate for 24-48 hours to obtain a seed culture.
-
Biotransformation: Transfer the seed culture into a production fermentation medium. After a period of growth, add a solution of 16α,17-Epoxyprogesterone (substrate).
-
Incubation and Monitoring: Incubate the production culture at a controlled temperature (e.g., 28°C) with agitation for 24 to 72 hours.[9] Monitor the transformation by withdrawing small samples periodically and analyzing them by Thin Layer Chromatography (TLC).
-
Extraction: Once the substrate is consumed, terminate the fermentation. Extract the entire culture broth multiple times with a solvent such as ethyl acetate.
-
Purification and Identification: Combine the organic extracts and evaporate the solvent. Purify the resulting residue using silica gel column chromatography to separate the different hydroxylated products.[6][7] Characterize the pure products using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Visualizations
Caption: A typical workflow for conducting forced degradation studies.
Caption: Hydroxylation pathway of 16α,17-Epoxyprogesterone.[6][7]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for preparing 16alpha, 17alpha-epoxy-11alpha-hydroxy-pregna-1,4-diene-3,20-dione through combined microbial fermentation - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Overcoming Solubility Challenges of 16α,17-Epoxyprogesterone in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 16α,17-Epoxyprogesterone in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is 16α,17-Epoxyprogesterone and why is its aqueous solubility a concern?
A1: 16α,17-Epoxyprogesterone is a steroid intermediate used in the synthesis of various hormonal drugs, including hydrocortisone and megestrol.[1] Like many steroids, it is a lipophilic molecule with poor water solubility, which presents significant challenges for its use in aqueous-based experimental systems and for developing parenteral formulations.
Q2: Has the aqueous solubility of 16α,17-Epoxyprogesterone been quantitatively determined?
Q3: What are the primary methods to improve the aqueous solubility of 16α,17-Epoxyprogesterone?
A3: The main strategies to enhance the aqueous solubility of hydrophobic steroids like 16α,17-Epoxyprogesterone include:
-
Cyclodextrin Encapsulation: Forming inclusion complexes with cyclodextrins to mask the hydrophobic nature of the molecule.
-
Nanosuspension Formulation: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents to increase the overall solvating capacity of the aqueous medium.
Q4: Is there a known signaling pathway for 16α,17-Epoxyprogesterone?
A4: The direct signaling pathway of 16α,17-Epoxyprogesterone is not well-documented, as it is primarily considered a synthetic intermediate. However, related progestins, such as 17α-hydroxyprogesterone caproate, have been shown to exert immunomodulatory effects, for instance, by enhancing the production of anti-inflammatory cytokines like IL-10.[2] It is plausible that 16α,17-Epoxyprogesterone could exhibit some biological activity, but further research is needed to elucidate its specific mechanisms.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when trying to dissolve 16α,17-Epoxyprogesterone in aqueous media.
Issue 1: The compound precipitates out of my aqueous buffer.
Possible Cause: The concentration of 16α,17-Epoxyprogesterone exceeds its solubility limit in the chosen aqueous medium.
Solutions:
-
Method 1: Cyclodextrin Encapsulation. This method involves the formation of an inclusion complex where the hydrophobic 16α,17-Epoxyprogesterone molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then allows the complex to dissolve in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for steroids.[3][4][5]
-
Method 2: Nanosuspension Formulation. By reducing the particle size of the drug to the sub-micron range, the surface area-to-volume ratio is dramatically increased, which can lead to a higher dissolution rate.[6] This can be achieved through techniques like media milling or high-pressure homogenization.[7][8]
-
Method 3: Co-solvent System. A mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[9][10][11][12] The organic solvent reduces the polarity of the overall solvent system.
Issue 2: My stock solution is not stable and shows precipitation over time.
Possible Cause: The initial dissolution may have been thermodynamically unstable, leading to crystallization or precipitation upon storage. The choice of solubilization method and excipients is crucial for long-term stability.
Solutions:
-
Optimize Cyclodextrin Ratio: The molar ratio of cyclodextrin to the drug is critical. An insufficient amount of cyclodextrin will not fully encapsulate the drug, while an excessive amount can sometimes lead to aggregation.[13] Experiment with different ratios (e.g., 1:1, 1:2, 2:1) to find the optimal complexation.
-
Stabilize Nanosuspensions: Nanosuspensions require stabilizers (surfactants or polymers) to prevent particle aggregation (Ostwald ripening).[8] Commonly used stabilizers include hydroxypropyl methylcellulose (HPMC) and Tween 80.[14]
-
Adjust Co-solvent Composition: The proportions of the co-solvents and water need to be carefully optimized. For parenteral applications, the concentration of organic solvents should be kept to a minimum to avoid toxicity.[12][15]
Data Presentation
Table 1: Solubility of 16α,17-Epoxyprogesterone in Various Organic Solvents
| Solvent | Solubility Profile |
| 1,4-Dioxane | Highest Solubility |
| Acetic Acid | High Solubility |
| Acetone | Moderate to High Solubility |
| Ethyl Acetate | Moderate Solubility |
| Ethanol | Lower to Moderate Solubility |
| Methanol | Lowest Solubility |
(Source: Adapted from literature data. The solubility increases in the order of methanol < ethanol < ethyl acetate < acetone < acetic acid < 1,4-dioxane)[16]
Experimental Protocols
Protocol 1: Cyclodextrin Encapsulation of 16α,17-Epoxyprogesterone
This protocol describes a general method for preparing a cyclodextrin inclusion complex.
Materials:
-
16α,17-Epoxyprogesterone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Water for Injection (WFI)
-
0.22 µm syringe filter
-
Lyophilizer
Procedure:
-
Prepare a solution of HP-β-CD in WFI at the desired concentration (e.g., 10% w/v).
-
Dissolve 16α,17-Epoxyprogesterone in a minimal amount of TBA.
-
Slowly add the steroid solution to the HP-β-CD solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved material and for sterilization.
-
Freeze-dry the solution to obtain a lyophilized powder of the 16α,17-Epoxyprogesterone-HP-β-CD complex.[17]
-
The powder can be reconstituted with the desired aqueous buffer for experimental use.
Caption: Workflow for Cyclodextrin Encapsulation.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This protocol provides a general procedure for creating a nanosuspension.
Materials:
-
16α,17-Epoxyprogesterone (micronized powder)
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in water)[14]
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy ball mill
Procedure:
-
Prepare the stabilizer solution.
-
Disperse the micronized 16α,17-Epoxyprogesterone powder in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 1-6 hours). The optimal milling time should be determined experimentally by monitoring the particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the final nanosuspension using techniques like dynamic light scattering (DLS).
Caption: Workflow for Nanosuspension Preparation.
Protocol 3: Formulation of a Co-solvent System
This protocol outlines the preparation of a stock solution using a co-solvent system suitable for in vitro experiments. For in vivo use, further optimization and toxicity assessments are required.
Materials:
-
16α,17-Epoxyprogesterone
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Water for Injection (WFI)
Procedure:
-
Weigh the required amount of 16α,17-Epoxyprogesterone.
-
Dissolve the compound in a pre-determined volume of ethanol with gentle vortexing.
-
Add the required volume of propylene glycol to the solution and mix thoroughly.
-
Slowly add the water for injection to the organic solvent mixture while stirring to reach the final desired volume and concentration. For example, a final solvent composition could be 20% ethanol, 30% propylene glycol, and 50% water (v/v/v).[15]
-
Visually inspect the solution for any precipitation. If the solution is not clear, the proportions of the co-solvents may need to be adjusted.
Caption: Logical Steps for Co-solvent Formulation.
References
- 1. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 2. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzet.com [alzet.com]
- 4. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 16alpha,17-Epoxyprogesterone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 16alpha,17-epoxyprogesterone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound and its metabolites?
The primary analytical challenges include:
-
Low physiological concentrations: These compounds are often present at very low levels in biological matrices, requiring highly sensitive analytical methods.
-
Matrix effects: Biological samples such as plasma, serum, and urine contain numerous endogenous substances that can interfere with the ionization of the target analytes in mass spectrometry, leading to ion suppression or enhancement. This can significantly impact accuracy and precision.[1]
-
Metabolic instability: The epoxy group may be subject to opening or other metabolic transformations, leading to a variety of metabolites that need to be identified and quantified.
-
Isomeric interference: Distinguishing between different steroid isomers can be challenging and often requires high-resolution chromatography.
-
Lack of commercially available standards: Reference standards for specific metabolites of this compound may not be readily available, complicating method development and validation.
Q2: Which analytical techniques are most suitable for the detection of this compound and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying steroids in complex biological matrices.[2][3][4] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it typically requires derivatization to improve the volatility and thermal stability of the steroids.[5] Immunoassays can be used for high-throughput screening, but they may suffer from cross-reactivity with structurally similar steroids, leading to a lack of specificity.[3]
Q3: What are the expected metabolites of this compound?
While specific metabolic pathways for this compound are not extensively documented in readily available literature, based on the metabolism of similar epoxy steroids, potential metabolic transformations could include:
-
Epoxide hydrolysis: Opening of the epoxy ring to form a diol.
-
Hydroxylation: Addition of hydroxyl groups at various positions on the steroid backbone.
-
Reduction: Reduction of ketone groups.
-
Conjugation: Formation of glucuronide or sulfate conjugates to increase water solubility for excretion.
Q4: How should I store biological samples to ensure the stability of this compound and its metabolites?
For long-term storage, it is recommended to keep biological samples such as plasma, serum, and urine at -80°C to minimize degradation.[6] For short-term storage, 4°C is acceptable, but freezing is preferable to prevent potential enzymatic activity that could alter the analyte concentrations.[6] Studies on other steroids have shown that stability can be matrix and compound-dependent, so it is advisable to perform stability studies under your specific storage conditions during method validation.[7]
Troubleshooting Guides
LC-MS/MS Analysis
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution:
-
Adjust the mobile phase composition and gradient to improve peak shape.
-
Ensure the pH of the mobile phase is appropriate for the analytes.
-
Consider a different column chemistry (e.g., C18, PFP).
-
-
-
Possible Cause: Column degradation.
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
-
Possible Cause: Contamination in the LC system.
-
Solution:
-
Clean the injector and sample loop.
-
Use fresh, high-purity mobile phase solvents.
-
-
Issue 2: Low Signal Intensity or High Background Noise
-
Possible Cause: Significant matrix effects (ion suppression).
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Options include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PP). See the "Sample Preparation" section for a comparison of techniques.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
-
-
Possible Cause: Inefficient ionization.
-
Solution:
-
Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
-
Consider using a different ionization source (e.g., APCI instead of ESI).
-
-
-
Possible Cause: Leaks in the MS system.
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variability in sample preparation.
-
Solution:
-
Automate the sample preparation process if possible.
-
Ensure consistent vortexing and incubation times.
-
Use a validated and standardized protocol.
-
-
-
Possible Cause: Instrument instability.
-
Solution:
-
Perform regular system maintenance and calibration.[9]
-
Monitor system suitability by injecting a standard sample at the beginning and end of each batch.
-
-
GC-MS Analysis
Issue 1: No or Low Peak Intensity
-
Possible Cause: Incomplete derivatization.
-
Solution:
-
Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
-
Ensure the sample extract is completely dry before adding the derivatization reagent.
-
-
-
Possible Cause: Thermal degradation of the analyte in the injector.
-
Solution:
-
Lower the injector temperature.
-
Use a pulsed splitless or on-column injection technique.
-
-
-
Possible Cause: Adsorption of the analyte in the GC system.
-
Solution:
-
Use a deactivated liner and column.
-
Consider silylating the entire GC system.
-
-
Issue 2: Broad or Tailing Peaks
-
Possible Cause: Active sites in the GC system.
-
Solution:
-
Replace the liner and septum.
-
Trim the front end of the column.
-
-
-
Possible Cause: Incompatible solvent for the column.
-
Solution:
-
Ensure the injection solvent is compatible with the stationary phase of the column.
-
-
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Steroids in Plasma
This protocol is a general guideline for the analysis of steroids in plasma and should be optimized for this compound and its metabolites.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).
-
Add 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex for 30 seconds.
-
Add 200 µL of methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific transitions will need to be determined for this compound and its metabolites by infusing a standard solution.
-
Detailed Methodology for GC-MS Analysis of Steroids (with Derivatization)
This protocol is a general guideline and requires optimization for the specific analytes.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of plasma, add an internal standard.
-
Add 2 mL of a mixture of ethyl acetate and hexane (e.g., 80:20 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
-
Derivatization
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for steroid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 180°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or MRM.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
| Technique | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PP) | Simple, fast, and inexpensive. | Less effective at removing matrix components, may lead to ion suppression. | High-throughput screening where high sensitivity is not critical. |
| Liquid-Liquid Extraction (LLE) | Good removal of phospholipids and salts. | Can be labor-intensive and uses larger volumes of organic solvents. | Applications requiring cleaner extracts than PP. |
| Solid-Phase Extraction (SPE) | Excellent for removing a wide range of interfering compounds, can concentrate the sample. | More expensive and time-consuming than PP and LLE. | Low-level quantification requiring high sensitivity and accuracy. |
Visualizations
Caption: General experimental workflow for the analysis of this compound metabolites.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ujpronline.com [ujpronline.com]
- 7. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentechscientific.com [gentechscientific.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
strategies to minimize isomer formation during 16alpha,17-Epoxyprogesterone synthesis
Technical Support Center: 16α,17-Epoxyprogesterone Synthesis
Welcome to the technical support center for the synthesis of 16α,17-Epoxyprogesterone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to stereoisomer formation during the synthesis of this critical steroid intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity encountered during the synthesis of 16α,17-Epoxyprogesterone?
The most common and challenging impurity is the 16β,17β-epoxyprogesterone isomer. This diastereomer has very similar physical and chemical properties to the desired 16α,17α product, making purification by standard methods like crystallization or column chromatography extremely difficult.[1]
Q2: Why is stereocontrol a significant challenge when directly epoxidizing the precursor, 16-dehydroprogesterone?
Direct epoxidation of 16-dehydroprogesterone (pregna-4,16(17)-diene-3,20-dione) leads to poor stereoselectivity. The starting material contains an α,β-unsaturated ketone in the D-ring, which is an electron-deficient system.[1] Standard epoxidation methods, such as using tert-butanol and a base catalyst, can result in approximately 10% of the undesired β-isomer.[1] The lack of a directing group near the C16-C17 double bond means the epoxidizing agent can attack from either the α-face or the β-face, resulting in a mixture of isomers.
Q3: What is the most effective strategy to achieve high stereoselectivity for the desired 16α,17α-epoxide?
The most effective and recommended strategy is a three-step substrate-directed synthesis. This approach involves temporarily modifying the molecule to introduce a "directing group" that forces the epoxidation to occur selectively on the desired α-face of the steroid. The key is the presence of an allylic hydroxyl group, which can form a hydrogen bond with the epoxidizing agent, guiding it to the same face of the double bond.[2][3]
The three steps are:
-
Reduction: The C20 ketone of the 16-dehydroprogesterone starting material is selectively reduced to a C20 hydroxyl group.
-
Stereoselective Epoxidation: The resulting allylic alcohol intermediate is then epoxidized. The C20 hydroxyl group directs the epoxidizing agent (e.g., m-CPBA) to the α-face, yielding almost exclusively the 16α,17α-epoxide.[1]
-
Oxidation: The C20 hydroxyl group is oxidized back to a ketone to yield the final, highly pure 16α,17-Epoxyprogesterone.[1]
This method can achieve an overall yield of up to 80% and produces a single, desired stereoisomer.[1]
Q4: Which epoxidizing agents are recommended for the stereoselective synthesis?
For the substrate-directed synthesis involving the allylic alcohol intermediate, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and recommended.[1][2] The allylic hydroxyl group enhances the reaction rate and stereoselectivity with peracids.[1] This approach also has the advantage of using cheaper and less polluting reagents compared to methods required for direct epoxidation of the electron-deficient double bond.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage (>5%) of the 16β,17β-epoxy isomer in the final product. | Direct epoxidation of 16-dehydroprogesterone was performed, which lacks stereochemical control. | Adopt the three-step substrate-directed synthesis. By reducing the C20 ketone to an alcohol, you create a directing group that ensures the epoxidation is highly selective for the α-face, thus preventing the formation of the β-isomer from the start.[1] |
| Epoxidation reaction is slow, incomplete, or requires harsh reagents. | The C16-C17 double bond in 16-dehydroprogesterone is part of an α,β-unsaturated ketone system, making it electron-deficient and less reactive toward standard epoxidizing agents. | Convert the substrate to its allylic alcohol form. Reducing the C20 ketone transforms the double bond from electron-deficient to electron-rich, significantly increasing its reactivity with common peracids like m-CPBA under mild conditions.[1] |
| Difficulty separating the desired α-isomer from the β-isomer. | The diastereomers have very similar polarities and crystallize under similar conditions. | Prevention is the best strategy. Use the highly stereoselective three-step synthesis to avoid forming the β-isomer. If a mixture is already produced, intensive column chromatography may be required, but complete separation is not guaranteed and often results in low yields.[1] |
Comparison of Synthetic Strategies
The following table summarizes the quantitative outcomes of the direct versus the substrate-directed synthesis methods for producing 16α,17-Epoxyprogesterone.
| Feature | Direct Epoxidation Method | Substrate-Directed 3-Step Method |
| Starting Material | 16-Dehydroprogesterone | 16-Dehydroprogesterone |
| Key Intermediate | None | 16-Dehydroprogesterone-20-ol (allylic alcohol) |
| Stereoselectivity | Poor (~9:1 α:β ratio)[1] | Excellent (single α-isomer observed)[1] |
| Overall Yield | <70% (due to purification losses)[1] | Up to 80%[1] |
| Purification | Difficult; requires intensive chromatography[1] | Simple filtration/crystallization is often sufficient[1] |
| Reagent Profile | Requires harsher conditions or polluting surfactants[1] | Uses inexpensive and common peracids (e.g., m-CPBA)[1] |
Detailed Experimental Protocol: Substrate-Directed Synthesis
This protocol is adapted from a patented, high-selectivity method.[1]
Step 1: Reduction of 16-Dehydroprogesterone (I) to Allylic Alcohol (II)
-
Setup: To a reaction flask, add 3.12 g (0.01 mol) of 16-dehydroprogesterone (I).
-
Solvents: Add 40 mL of glacial acetic acid, 20 mL of dichloromethane, and 0.4 mL of water.
-
Cooling: Stir the mixture at 0°C.
-
Reagent Addition: Slowly add 6.54 g (0.1 mol) of zinc powder.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 3 hours).
-
Workup:
-
Filter to remove excess zinc powder.
-
Remove dichloromethane by rotary evaporation.
-
Slowly pour the remaining solution into 400 mL of water and stir for 30 minutes.
-
Filter the resulting precipitate and air dry to obtain the allylic alcohol intermediate (II).
-
Step 2: Stereoselective Epoxidation of Allylic Alcohol (II) to Epoxy Alcohol (III)
-
Setup: In a 50 mL reaction flask, dissolve 1.89 g (6.0 mmol) of the dried allylic alcohol (II) in 50 mL of dichloromethane.
-
Cooling: Stir the solution and cool the flask to -20°C.
-
Reagent Addition: Once the temperature is stable at -20°C, add 1.83 g (9.0 mmol) of 85% m-CPBA.
-
Reaction: Let the reaction proceed for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup:
-
Quench the reaction by adding 18 mL of saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Perform a liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Combine all organic layers and wash twice with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by passing it through a short plug of coarse silica gel to obtain the pure 16α,17α-epoxy-20S-hydroxypregna-4-en-3-one (III). The isolated yield is reported to be ~96.8%.[1]
-
Step 3: Oxidation of Epoxy Alcohol (III) to 16α,17-Epoxyprogesterone (IV)
Note: The patent references a separate process for this oxidation step. A common and mild method for oxidizing secondary alcohols to ketones is using a reagent like Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Setup: Dissolve the epoxy alcohol (III) in a suitable solvent like dichloromethane.
-
Reagent Addition: Add the oxidizing agent (e.g., 1.1 equivalents of DMP) at room temperature or 0°C, depending on the chosen protocol.
-
Reaction: Stir until TLC analysis shows complete conversion of the starting material.
-
Workup: Quench the reaction (e.g., with sodium thiosulfate for DMP) and perform a standard aqueous workup and extraction.
-
Purification: Remove the solvent under vacuum and purify the crude product by crystallization or column chromatography to yield the final 16α,17-Epoxyprogesterone (IV).
Visualizations
Reaction Pathway Comparison
Caption: Comparison of direct vs. substrate-directed synthesis pathways.
Recommended Experimental Workflow
Caption: Workflow for the high-selectivity 3-step synthesis protocol.
References
- 1. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the efficiency of enzymatic conversion of 16alpha,17-Epoxyprogesterone
Technical Support Center: Enzymatic Conversion of 16α,17α-Epoxyprogesterone
Welcome to the technical support center for the enzymatic conversion of 16α,17α-Epoxyprogesterone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance experimental efficiency and success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the biotransformation of 16α,17α-Epoxyprogesterone.
Issue 1: Low Conversion Yield or Reaction Rate
Q1: My conversion yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low conversion yields are often traced back to suboptimal reaction conditions or catalyst activity. Key areas to troubleshoot include:
-
Poor Substrate Solubility: 16α,17α-Epoxyprogesterone is poorly soluble in aqueous media, which severely limits its availability to the enzyme or microbial cells. This is a primary bottleneck for efficiency.[1]
-
Suboptimal pH and Temperature: The catalytic activity of hydroxylase enzymes is highly dependent on pH and temperature. Deviations from the optimal range can drastically reduce conversion rates.
-
Inadequate Aeration and Agitation: For microbial conversions, insufficient oxygen supply (for P450 hydroxylases) and poor mixing can limit cell growth and metabolic activity.
-
Low Biocatalyst Concentration/Activity: The concentration of cells or enzyme may be insufficient. The microbial culture may also have low specific activity due to poor growth or induction.
-
Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of products can inhibit the enzyme's activity.[1]
Q2: How can I overcome the low aqueous solubility of 16α,17α-Epoxyprogesterone?
A2: Enhancing substrate solubility is critical for improving reaction efficiency. A highly effective strategy is the implementation of a biphasic system, using a water-immiscible ionic liquid (IL) or organic solvent as a substrate reservoir. This approach has been shown to significantly improve the efficiency of 11α-hydroxylation by Aspergillus ochraceus, achieving up to 90% substrate conversion.[1] The IL phase dissolves the steroid substrate and gradually partitions it into the aqueous phase containing the biocatalyst, avoiding substrate inhibition and overcoming solubility limits.[1]
Q3: What are the optimal reaction conditions for microbial conversion?
A3: Optimal conditions are specific to the microorganism being used. For instance, in a study using Aspergillus ochraceus in a biphasic ionic liquid system for 11α-hydroxylation, the following conditions were found to be optimal:[1]
| Parameter | Optimal Value |
| Buffer pH | 4.8 |
| Volume Ratio (Aqueous/IL) | 10/1 |
| Cell Concentration | 165 g/L |
| Substrate Concentration | 20 g/L |
| Temperature | 28°C |
| Stirring Speed | 180 rpm |
A patent for a combined fermentation process also specifies a temperature of 28°C and a pH of 6.0.[2] It is crucial to perform optimization experiments for your specific system.
Issue 2: Byproduct Formation and Low Selectivity
Q4: I am observing multiple products in my reaction. How can I improve the selectivity for my desired product?
A4: The formation of multiple products is common in steroid biotransformations, as enzymes can hydroxylate various positions on the steroid ring.[3] For example, Penicillium decumbens sequentially hydroxylates 16α,17α-Epoxyprogesterone first at the 7β position and then at the 11α position.[3]
To control selectivity:
-
Control Reaction Time: The product profile can change significantly over time. In the case of P. decumbens, the intermediate 7β-hydroxy product peaks after 12 hours and then converts to the 7β,11α-dihydroxy product, which becomes dominant at 24 hours.[3] Time-course sampling is essential to determine the optimal endpoint for your desired product.
-
Screen Different Microorganisms: Different microbial strains exhibit different regio- and stereo-selectivity.[3][4] Screening various strains is a standard method to find a biocatalyst with higher selectivity for the desired hydroxylation.
-
Enzyme Engineering: For cell-free systems, protein engineering of the specific cytochrome P450 enzyme can be employed to alter its active site and improve selectivity.
Q5: How can I identify the unexpected byproducts?
A5: Byproduct identification requires structural elucidation using a combination of analytical techniques. The standard workflow involves:
-
Separation: Isolate the different products from the reaction mixture using techniques like silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).[3]
-
Structural Analysis: Determine the structure of each isolated compound using Mass Spectrometry (MS) for molecular weight information and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) for detailed structural characterization.[3][4] X-ray crystallography can provide definitive structural proof if suitable crystals can be obtained.[3]
Experimental Protocols & Methodologies
Protocol 1: Microbial Transformation using Penicillium decumbens
This protocol is adapted from studies on the hydroxylation of 16α,17α-Epoxyprogesterone.[3]
1. Culture Preparation:
- Grow P. decumbens on a potato-dextrose-agar (PDA) slant at 28°C for 4-5 days.
- Add 8 mL of sterile water to the slant and gently scrape the surface to create a spore suspension.
- Inoculate 1 mL of the spore suspension into a 250 mL flask containing 50 mL of seed medium (e.g., 20 g/L glucose, 20 g/L peptone, 10 g/L yeast extract).
- Incubate the seed culture for 24 hours at 28°C on a rotary shaker at 180 rpm.
2. Biotransformation Reaction:
- After 24 hours of growth, add the substrate. Dissolve 50 mg of 16α,17α-Epoxyprogesterone in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) and add it to the culture flask.
- Continue the incubation under the same conditions (28°C, 180 rpm) for the desired duration (e.g., 24-72 hours).[2][3]
- Monitor the reaction progress by withdrawing small aliquots of the culture medium at different time points and analyzing them by Thin-Layer Chromatography (TLC).[3]
3. Product Extraction and Purification:
- After the reaction, pool the entire culture medium.
- Extract the products by adding an equal volume of ethyl acetate and mixing thoroughly. Repeat the extraction three times.[3]
- Combine the organic (ethyl acetate) layers and evaporate the solvent under vacuum to obtain the crude product.
- Purify the individual products from the crude extract using silica gel column chromatography.[3]
Data Summary Tables
Table 1: Time-Course of 16α,17α-Epoxyprogesterone Conversion by P. decumbens [3]
| Incubation Time (hours) | Yield of 7β-hydroxy-16α,17α-epoxyprogesterone (%) | Yield of 7β,11α-dihydroxy-16α,17α-epoxyprogesterone (%) |
| 2 | Detected | Not Detected |
| 6 | Increased | Detected |
| 12 | ~44.5 (Peak) | Increased |
| 18 | 22.8 | Increased |
| 24 | Decreased further | ~79.7 (Peak) |
Visual Diagrams and Workflows
Caption: General experimental workflow for microbial biotransformation.
Caption: Biotransformation pathway by Penicillium decumbens.[3]
Caption: Decision tree for troubleshooting low conversion yield.
References
- 1. ionike.com [ionike.com]
- 2. Method for preparing 16alpha, 17alpha-epoxy-11alpha-hydroxy-pregna-1,4-diene-3,20-dione through combined microbial fermentation - Eureka | Patsnap [eureka.patsnap.com]
- 3. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 16α,17-Epoxyprogesterone and 17α-Hydroxyprogesterone as Synthetic Precursors in Corticosteroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of corticosteroids is a cornerstone of pharmaceutical manufacturing, providing essential therapeutics for a wide range of inflammatory and autoimmune disorders. The choice of starting material is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of the synthetic route. This guide provides an objective comparison of two key precursors: 16α,17-epoxyprogesterone and 17α-hydroxyprogesterone, supported by experimental data and detailed protocols.
Introduction to the Precursors
16α,17-Epoxyprogesterone , often referred to as "Wieland-Miescher ketone analogue," is a versatile intermediate in the synthesis of various corticosteroids, particularly those with modifications at the 16 and 17 positions, such as potent anti-inflammatory agents like prednisolone and dexamethasone. Its strained epoxide ring is a key functional group that allows for a variety of stereospecific transformations.
17α-Hydroxyprogesterone is a naturally occurring steroid hormone and a central intermediate in the biosynthesis of corticosteroids and androgens.[1] In chemical synthesis, it serves as a more direct precursor to hydrocortisone and its derivatives. Its availability through fermentation or semi-synthesis from other natural steroids makes it a common starting point for many established manufacturing processes.
Synthetic Pathways and Performance Data
Synthesis from 16α,17-Epoxyprogesterone: The Case of Prednisolone
16α,17-Epoxyprogesterone is a key intermediate in the synthesis of prednisolone. The synthesis typically involves the introduction of a hydroxyl group at the 21-position and the formation of the characteristic Δ¹,⁴-diene system in the A-ring.
Table 1: Synthesis of a Prednisolone Intermediate from a 16α,17α-Epoxyprogesterone Derivative [2]
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Cyanohydrin Formation | Δ⁹-Androstenedione (Δ⁹-AD) | KCN, CH₃COOH, CH₃OH, room temp. | 17α-hydroxy-17β-cyano-androst-4,9(11)-dien-3-one | 89.7 |
| 2. Ketal Protection | Product of Step 1 | Neopentyl glycol, triethylorthoformate, p-toluenesulfonic acid, 0-5°C | 3,3-(2,2-dimethylpropylenedioxy)-17α-hydroxy-17β-cyano-androst-5,9(11)-diene | Not specified |
| 3. Dehydration | Product of Step 2 | POCl₃, pyridine, 40-45°C | 3,3-(2,2-dimethylpropylenedioxy)-pregna-5,9(11),16-triene-20-carbonitrile | Not specified |
| 4. Epoxidation & Hydrolysis | Product of Step 3 | Not specified in detail | 3,3-(2,2-dimethylpropylenedioxy)-16α,17α-epoxy-pregn-5,9(11)-dien-20-one | Not specified |
| 5. Hydroxylation | Product of Step 4 | Phenyliodosodiacetate, KOH, CH₃OH, 18-25°C | 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione | 50 (calculated from step 4) |
Note: This synthesis starts from a related androstane derivative to construct the epoxyprogesterone skeleton before proceeding to a prednisolone precursor.
Synthesis from 17α-Hydroxyprogesterone: The Case of Hydrocortisone
17α-Hydroxyprogesterone is a direct precursor to hydrocortisone (cortisol), requiring hydroxylation at the 11β and 21 positions.
Table 2: Synthesis of Hydrocortisone from a 17α-Hydroxyprogesterone Derivative [3]
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Ketal Protection | 17α-hydroxy-4-pregnene-3,11,20-trione | Ethylene glycol, triethyl orthoformate, p-toluenesulfonic acid, 30-35°C | 17α-hydroxy-4-pregnene-11-one-3,20-diethylene glycol ketal | Not specified |
| 2. Reduction | Product of Step 1 | Not specified in detail | 11β,17α-dihydroxy-4-pregnene-3,20-diethylene glycol ketal | Not specified |
| 3. Hydrolysis | Product of Step 2 | 50% H₂SO₄, CHCl₃, CH₃OH, 10-20°C | 11β,17α-dihydroxy-4-pregnene-3,20-dione (Hydrocortisone) | Not specified |
| 4. Iodination & Acetylation | Hydrocortisone | Not specified in detail | Hydrocortisone Acetate | Not specified |
Note: This synthesis starts from a cortisone-like precursor which is structurally very similar to 17α-hydroxyprogesterone, highlighting the key transformations required. A separate patent describes a high-yield synthesis of 17α-hydroxyprogesterone itself from androstenedione with a yield of 97.7%.[4]
Experimental Protocols
Protocol 1: Synthesis of 16α,17α-Epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione[2]
Materials:
-
3,3-(2,2-dimethylpropylenedioxy)-16α,17α-epoxy-pregn-5,9(11)-dien-20-one (16.5 g)
-
4 N Potassium hydroxide in methanol (300 ml)
-
Phenyliodosodiacetate (15 g)
-
Chloroform
-
Water
Procedure:
-
To a stirred solution of 3,3-(2,2-dimethylpropylenedioxy)-16α,17α-epoxy-pregn-5,9(11)-dien-20-one in 4 N methanolic potassium hydroxide, add phenyliodosodiacetate.
-
Stir the reaction mixture at 18-25°C. After 4 hours, add another 15 g of phenyliodosodiacetate.
-
After a total of 24 hours, remove the solvent in vacuo at a maximum temperature of 25°C.
-
Dilute the residue with water (200 ml) and extract with chloroform (4 x 100 ml).
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the product by chromatography on silica gel (n-hexane:acetone, 10:4) to yield 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione.
Protocol 2: Synthesis of 17α-Hydroxyprogesterone[4]
Materials:
-
17α-hydroxy-17β-cyano-3-(protected)-androstane derivative
-
Methylmagnesium chloride in tetrahydrofuran (Grignard reagent)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Perform a Grignard reaction by adding a solution of the protected 17α-hydroxy-17β-cyano-androstane derivative in THF to a solution of methylmagnesium chloride in THF.
-
After the reaction is complete, hydrolyze the reaction mixture.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Steam distill to remove the THF.
-
Cool the mixture to room temperature and allow it to stand for 1 hour.
-
Collect the precipitate by filtration and recrystallize from ethyl acetate to obtain 17α-hydroxyprogesterone.
Visualizing the Synthetic and Signaling Pathways
To further aid in the understanding of the synthetic routes and the biological context of the final products, the following diagrams are provided.
Caption: Synthetic route to a prednisolone precursor from an androstenedione derivative via a 16α,17α-epoxyprogesterone intermediate.
Caption: Synthetic route to hydrocortisone from androstenedione via 17α-hydroxyprogesterone.
Corticosteroids synthesized from these precursors exert their effects through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway initiated by corticosteroid binding.
Comparison and Conclusion
| Feature | 16α,17-Epoxyprogesterone Route | 17α-Hydroxyprogesterone Route |
| Versatility | High. The epoxide ring allows for diverse functionalization, leading to a wider range of potent corticosteroids. | Moderate. Primarily a direct precursor to hydrocortisone and its esters. |
| Synthetic Complexity | Generally more complex, often requiring more steps for the construction of the epoxy intermediate itself. | Can be more direct for certain corticosteroids, especially if starting from a closely related precursor. |
| Stereocontrol | The epoxide provides excellent stereocontrol for subsequent reactions at the 16 and 17 positions. | Stereocontrol at C17 is already established; subsequent hydroxylations require specific reagents or biocatalysts. |
| Yields | Can be variable depending on the specific multi-step sequence. The example provided shows a 50% yield for a key hydroxylation step.[2] | High yields have been reported for the synthesis of 17α-hydroxyprogesterone itself (e.g., 97.7%).[4] Subsequent enzymatic hydroxylations to hydrocortisone can also be efficient. |
| Starting Materials | Often derived from diosgenin or other plant-based steroids through a series of chemical transformations. | Can be produced by fermentation or as a direct intermediate from other readily available steroids. |
-
16α,17-Epoxyprogesterone is the precursor of choice for complex, highly potent corticosteroids where modifications at the 16 and 17 positions are crucial for activity. Its synthetic pathway, while potentially longer, offers a high degree of stereochemical control.
-
17α-Hydroxyprogesterone offers a more direct and potentially higher-yielding route to hydrocortisone and related structures. Its accessibility makes it a cost-effective starting material for these specific targets.
The optimal choice of precursor will ultimately depend on the specific target corticosteroid, the desired scale of production, and considerations of cost, efficiency, and stereochemical complexity. This guide provides the foundational information to aid researchers and drug development professionals in making an informed decision for their synthetic endeavors.
References
- 1. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. CN102367262A - Preparation method of hydrocortisone - Google Patents [patents.google.com]
- 4. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activity of 16alpha,17-Epoxyprogesterone and Other Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 16alpha,17-Epoxyprogesterone alongside other well-characterized progestins. Due to limited publicly available data on the specific biological activities of this compound, this document focuses on providing a framework for its potential activity profile by comparing key parameters of structurally related and commonly used progestins. The guide includes quantitative data on receptor binding affinities and progestational activity, detailed experimental methodologies, and visual diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, also known as 16α,17α-epoxypregn-4-ene-3,20-dione, is a steroid derivative of progesterone.[1][2][3][4][5] It serves as a key intermediate in the synthesis of various steroidal drugs. While its chemical properties are documented, extensive biological activity data, such as receptor binding affinities and in vivo potency, are not widely reported in scientific literature. This guide aims to provide context for its potential biological functions by comparing it with other progestins.
Quantitative Comparison of Progestin Activity
To contextualize the potential biological activity of this compound, the following tables summarize the receptor binding affinities and progestational activity of progesterone and other synthetic progestins.
Table 1: Progesterone Receptor (PR) and Androgen Receptor (AR) Binding Affinities of Selected Progestins
| Compound | Relative Binding Affinity for Progesterone Receptor (RBA, %) [Progesterone = 100%] | Relative Binding Affinity for Androgen Receptor (RBA, %) [DHT = 100%] |
| Progesterone | 100 | 0.3 - 2.5 |
| Levonorgestrel | 170 | 11.8 - 22.0 |
| Gestodene | Not widely reported | 11.8 - 22.0 |
| Drospirenone | 100 | Low |
| Cyproterone Acetate | 260 | Potent Anti-androgen |
| Medroxyprogesterone Acetate (MPA) | 120-130 | 0.2 |
Note: Data is compiled from various sources and methodologies, which may lead to variations in reported values. Dihydrotestosterone (DHT) is a potent natural androgen.
Table 2: Progestational Activity of Selected Progestins (McPhail Test)
| Compound | Route of Administration | Relative Progestational Potency (Progesterone = 1) |
| Progesterone | Subcutaneous | 1 |
| Medroxyprogesterone Acetate (MPA) | Oral | 10-25 |
| Norethisterone | Oral | 1 |
| Levonorgestrel | Oral | 50-100 |
The McPhail test assesses the progestational effect of a substance by observing the endometrial changes in immature female rabbits primed with estrogen.
Signaling Pathways
Progestins exert their effects primarily through the progesterone receptor, a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor (PR)
-
Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020)
-
Unlabeled progesterone (for standard curve)
-
Test compound (this compound and other progestins)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled progesterone and test compounds.
-
In a multi-well plate, add the assay buffer, radiolabeled progestin, and either the unlabeled progesterone (for the standard curve), the test compound, or buffer alone (for total binding).
-
Add the progesterone receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as filtration or charcoal adsorption.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).
McPhail Test for Progestational Activity
The McPhail test is a classic in vivo assay to determine the progestational potency of a compound.
Animals:
-
Immature female rabbits (e.g., New Zealand White).[6]
Procedure:
-
Priming Phase: The rabbits are first primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Treatment Phase: Following the priming phase, the rabbits are administered the test compound (e.g., this compound) or a reference progestin (e.g., progesterone) daily for a set period (typically 5 days). A control group receives the vehicle only.
-
Tissue Collection and Analysis: After the treatment period, the rabbits are euthanized, and their uteri are collected. The uterine tissue is fixed, sectioned, and stained for histological examination.
-
Scoring: The degree of endometrial proliferation and glandular development is scored according to the McPhail scale, which ranges from 1 (minimal stimulation) to 4 or 5 (maximal progestational effect).
-
Data Analysis: The mean McPhail index for each treatment group is calculated and compared to the control and reference groups to determine the progestational potency of the test compound.
Anti-Androgenic Activity
Some progestins exhibit anti-androgenic activity by competing with androgens for the androgen receptor, thereby inhibiting androgen-mediated gene transcription.[7] This can be a desirable therapeutic property in certain conditions. The anti-androgenic potential of a compound like this compound can be assessed using an androgen receptor competitive binding assay, similar to the progesterone receptor assay described above, but using a radiolabeled androgen (e.g., [³H]-DHT) and the androgen receptor.
Conclusion
While direct experimental data on the biological activity of this compound is limited, this guide provides a comparative framework using data from other well-studied progestins. The provided experimental protocols for receptor binding and in vivo progestational activity assays offer a clear path for the characterization of this and other novel compounds. The structural similarity of this compound to progesterone suggests it may interact with the progesterone receptor, but its epoxy modification at the 16 and 17 positions could significantly alter its binding affinity, selectivity, and overall biological activity profile. Further experimental investigation is required to fully elucidate its pharmacological properties.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 16-alpha,17-Epoxypregn-4-ene-3,20-dione | C21H28O3 | CID 538463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)- [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 1097-51-4 CAS MSDS (16a,17a-Epoxyprogesterone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ccac.ca [ccac.ca]
- 7. Androgenic, synandrogenic, and antiandrogenic actions of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 16alpha,17-Epoxyprogesterone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For novel progestins, understanding how structural modifications impact their susceptibility to metabolic enzymes is paramount. This guide provides a comparative overview of the metabolic stability of 16alpha,17-epoxyprogesterone against its structural analogs, supported by established experimental data and detailed methodologies.
Executive Summary
This compound, a synthetic progestin, possesses a unique epoxide ring that significantly influences its metabolic fate. This guide posits that the metabolic stability of this compound and its analogs is primarily governed by two key enzymatic pathways: hydrolysis of the epoxide ring by epoxide hydrolases and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. Structural modifications that hinder these metabolic routes are predicted to enhance stability. This guide will delve into the known metabolic pathways of relevant progestin analogs to draw informed comparisons.
Comparative Metabolic Stability
While direct comparative studies on a wide range of this compound analogs are limited, we can infer relative metabolic stability by examining the known metabolic pathways of structurally related progestins. The following table summarizes the expected metabolic fate and relative stability of this compound and hypothetical analogs with key structural modifications.
| Compound | Key Structural Feature | Primary Metabolic Pathways | Expected Relative Metabolic Stability |
| This compound | 16α,17α-epoxide | Epoxide hydrolysis; CYP-mediated hydroxylation (e.g., by CYP3A4)[1][2] | Moderate |
| Analog A: Dienogest | 17α-cyanomethyl, Δ9 double bond | CYP3A4-mediated hydroxylation; Reduction of Δ4-3-keto group. The Δ9 double bond appears to inhibit 5α- and 5β-reductase activity, enhancing stability[3][4]. | High |
| Analog B: Progesterone | Unsubstituted C16 and C17 | Extensive metabolism by CYPs (e.g., CYP3A4, CYP17A1) leading to hydroxylation at various positions (e.g., 6β, 16α, 17α)[1][5]. | Low |
| Analog C: Hypothetical 16α-methyl-17α-hydroxy analog | 16α-methyl, 17α-hydroxyl | CYP-mediated hydroxylation. The 16α-methyl group may sterically hinder access by some metabolizing enzymes. | Moderate to High |
| Analog D: Hypothetical analog with bulky substituent at C16 | Bulky group at C16 | Potential for reduced access by both epoxide hydrolases and CYPs due to steric hindrance. | Potentially High |
Key Metabolic Pathways
The metabolic journey of this compound and its analogs primarily involves Phase I and Phase II reactions.
Phase I Metabolism: The Initial Transformation
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.
-
Epoxide Hydrolysis: The strained three-membered ether ring of the 16α,17α-epoxide is a prime target for microsomal and soluble epoxide hydrolases (mEH and sEH), which catalyze its cleavage to the corresponding diol[6][7]. The efficiency of this hydrolysis can be a major determinant of the compound's half-life. The presence of an epoxide suggests that this will be a key metabolic route[8].
-
CYP-Mediated Oxidation: The cytochrome P450 superfamily, particularly the CYP3A4 isoform, is heavily involved in the metabolism of most progestins[2][9]. Common oxidative reactions include hydroxylation at various positions on the steroid backbone. For progesterone, hydroxylation at the 6β, 16α, and 17α positions is well-documented[1][5]. The presence of the epoxide at the 16α,17α-positions in this compound will likely alter the regioselectivity of CYP-mediated hydroxylation compared to progesterone.
Phase II Metabolism: Conjugation and Excretion
Following Phase I metabolism, the modified progestins can undergo Phase II conjugation reactions, where an endogenous molecule is attached to the drug or its metabolite, further increasing water solubility and facilitating excretion. Common conjugation reactions for steroids include:
-
Glucuronidation: Attachment of glucuronic acid.
-
Sulfation: Attachment of a sulfonate group.
These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively[10].
Experimental Protocols
To quantitatively assess the metabolic stability of this compound and its analogs, standardized in vitro assays are employed.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a primary screen to evaluate Phase I metabolic stability, particularly CYP-mediated metabolism.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (or from other species of interest)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of test compounds and positive controls. Thaw liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and microsomes.
-
Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and add them to ice-cold acetonitrile containing the internal standard to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
In Vitro Metabolic Stability Assay Using Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Acetonitrile for reaction termination
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Hepatocyte Preparation: Thaw and wash cryopreserved hepatocytes to remove cryoprotectant. Determine cell viability and concentration.
-
Incubation Setup: Resuspend hepatocytes in incubation medium to the desired cell density. Add the test compound to the hepatocyte suspension.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling: At specified time points, collect aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Follow the same steps as in the microsomal stability assay.
Data Analysis: The data analysis is similar to the microsomal stability assay, with CLint being expressed per million cells.
Signaling Pathways
Progestins exert their biological effects through both classical genomic and rapid non-genomic signaling pathways.
Classical (Genomic) Signaling Pathway
The classical pathway involves the binding of the progestin to intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors[11].
Caption: Classical genomic signaling pathway of progestins.
Non-Classical (Non-Genomic) Signaling Pathway
Progestins can also elicit rapid cellular responses through membrane-bound receptors and interactions with cytoplasmic signaling molecules[12][13][14].
Caption: Non-classical (non-genomic) signaling pathway of progestins.
Experimental Workflow
The overall workflow for assessing and comparing the metabolic stability of this compound and its analogs is a multi-step process.
Caption: Experimental workflow for metabolic stability comparison.
Conclusion
The metabolic stability of this compound and its analogs is a complex interplay of their susceptibility to epoxide hydrolysis and CYP-mediated oxidation. Structural modifications that shield the epoxide ring or sterically hinder access by metabolizing enzymes are likely to enhance stability. The provided experimental protocols offer a robust framework for the quantitative assessment of these properties. A thorough understanding of both metabolic stability and the engagement of genomic and non-genomic signaling pathways is essential for the rational design and development of novel progestins with improved therapeutic profiles.
References
- 1. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dienogest - Wikipedia [en.wikipedia.org]
- 4. [The endocrinologic profile of metabolites of the progestin dienogest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone 16 alpha-hydroxylase activity is catalyzed by human cytochrome P450 17 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of 16 alpha, 17 alpha-epoxy-oestratrienol in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of progestogens used for contraception and menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 16α,17-Epoxyprogesterone in Corticosteroid Synthesis: A Comparative Analysis
A critical evaluation of 16α,17-Epoxyprogesterone as a key intermediate in the synthesis of potent corticosteroids reveals a high-yield, efficient pathway. This guide provides a comparative analysis of this route against alternative methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in navigating the complexities of steroid synthesis.
16α,17-Epoxyprogesterone, also known as Woshi oxide, stands out as a crucial precursor in the production of numerous commercially significant corticosteroids, including dexamethasone and betamethasone.[1][2] Its strategic importance lies in the efficient introduction of the 17α-hydroxyl group, a key structural feature for the anti-inflammatory activity of these drugs. This guide delves into the validation of 16α,17-Epoxyprogesterone as a superior intermediate by comparing its synthesis and subsequent conversion to corticosteroids with an alternative route starting from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD).
Comparative Performance of Synthetic Routes
The synthesis of corticosteroids is a multi-step process where the efficiency of each step significantly impacts the overall yield and economic viability. Below is a comparative summary of the synthesis of a target corticosteroid, betamethasone, via two different intermediates.
| Parameter | Synthesis via 16α,17-Epoxyprogesterone (to Betamethasone) | Synthesis via 9α-Hydroxyandrost-4-ene-3,17-dione (to Betamethasone) |
| Starting Material | 16-en-20-one steroid compound | 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) |
| Key Intermediate | 16α,17-Epoxyprogesterone | 3-ethoxy-16α-methylandrosta-3,5,9(11)-diene-17-one |
| Overall Yield | High (Intermediate synthesis yield is ~80% over 3 steps; subsequent steps are also reported to be high-yielding)[2] | 22.9%[3][4] |
| Number of Steps | Variable, but generally involves fewer steps for the core structure | 11 steps[3][4] |
| Key Advantages | High selectivity and yield in the formation of the key epoxide intermediate.[2] Milder reaction conditions for epoxidation.[2] | Readily available starting material from phytosterol fermentation. Avoids the use of toxic reagents like KCN.[3][4] |
| Key Disadvantages | Requires the synthesis of the epoxyprogesterone intermediate. | Longer reaction sequence. Lower overall yield. |
Synthesis Pathways: A Visual Comparison
The following diagrams illustrate the logical flow of the two synthetic routes, highlighting the central role of their respective key intermediates.
Caption: Synthesis of the key intermediate, 16α,17-Epoxyprogesterone.
Caption: 11-step synthesis of Betamethasone from 9αOH-AD.
Experimental Protocols
For a detailed comparison, the following sections provide the methodologies for the synthesis of the key intermediate 16α,17-Epoxyprogesterone and the complete synthesis of betamethasone from the alternative starting material, 9αOH-AD.
Protocol 1: Synthesis of 16α,17-Epoxyprogesterone[2]
This synthesis proceeds in three main steps from a 16-en-20-one steroid compound. The overall yield for this process is reported to be as high as 80%.[2]
Step 1: Reduction of 16-en-20-one steroid (I) to 16-en-20-hydroxy steroid (II)
-
To a solution of the 16-en-20-one steroid compound (I) in a suitable organic solvent (e.g., glacial acetic acid), zinc powder is added as a reducing agent.
-
The reaction is carried out at a temperature between -20°C and 50°C for 0.1 to 10 hours.
-
The product, 16-en-20-hydroxy steroid (II), is isolated through filtration, concentration, and crystallization, with reported yields of over 90%.
Step 2: Epoxidation of 16-en-20-hydroxy steroid (II) to 20-hydroxy-16α,17α-epoxy steroid (III)
-
The 16-en-20-hydroxy steroid (II) is dissolved in an organic solvent such as dichloromethane.
-
The solution is cooled to between -20°C and 25°C.
-
A peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA), is added, and the reaction proceeds for 0.5 to 2 hours.
-
The resulting 20-hydroxy-16α,17α-epoxy steroid (III) is obtained with high stereoselectivity, with isolated yields often exceeding 95%.
Step 3: Oxidation of 20-hydroxy-16α,17α-epoxy steroid (III) to 16α,17-Epoxyprogesterone (IV)
-
The 20-hydroxy-16α,17α-epoxy steroid (III) is dissolved in acetone and cooled to 0°C.
-
Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise.
-
The reaction is stirred at 0°C for 1 hour.
-
After workup and purification by column chromatography, 16α,17-Epoxyprogesterone (IV) is obtained as a white solid with a yield of approximately 90%.
Protocol 2: Synthesis of Betamethasone from 9α-Hydroxyandrost-4-ene-3,17-dione (9αOH-AD)[3][4]
This 11-step synthesis provides an alternative route to betamethasone with a reported overall yield of 22.9%.
Step 1: Dehydration of 9α-hydroxyandrost-4-ene-3,17-dione (1)
-
Compound 1 is refluxed in acetic acid to yield androsta-4,9(11)-diene-3,17-dione (2 ) with a 95% yield.
Step 2: Ketal Protection
-
The 3-keto group of compound 2 is protected as a ketal using ethylene glycol and p-toluenesulfonic acid in dichloromethane, affording compound 3 in 96% yield.
Step 3: Introduction of the 16α-methyl group
-
Compound 3 is treated with lithium diisopropylamide (LDA) and methyl bromide to introduce the 16α-methyl group, yielding compound 4 .
Step 4: Epimerization to 16β-methyl group
-
The 16α-methyl group in compound 4 is epimerized to the 16β-position by treatment with sodium methoxide in methanol, resulting in compound 5 .
Step 5: Formation of the 17-side chain precursor
-
Compound 5 is reacted with 2-chlorovinyl ethyl ether and n-butyllithium to form the precursor for the dihydroxyacetone side chain, yielding intermediate 6 .
Step 6: Hydrolysis to form the 20-keto group
-
The enol ether of intermediate 6 is hydrolyzed with an acid to form the 20-keto group, resulting in compound 7 .
Step 7: 9,11-Epoxidation
-
Compound 7 is treated with a peroxy acid (e.g., m-CPBA) to form the 9,11β-epoxide, yielding compound 8 in 96% yield.
Step 8: Fluorination
-
The epoxide ring of compound 8 is opened with hydrofluoric acid to introduce the 9α-fluoro and 11β-hydroxyl groups, giving compound 9 .
Step 9: Introduction of the 21-hydroxyl group
-
The 21-position is hydroxylated via a two-step process of iodination followed by displacement with acetate and subsequent hydrolysis to give compound 10 .
Step 10: Dehydrogenation
-
The A-ring is dehydrogenated to introduce the 1,4-diene system using a mild fermentation method, yielding betamethasone (11 ).
Step 11: Purification
-
The final product, betamethasone, is purified by recrystallization.
Conclusion
The validation of 16α,17-Epoxyprogesterone as a key intermediate is strongly supported by the high-yield, selective, and efficient nature of its synthesis. While alternative routes from starting materials like 9αOH-AD are viable and offer their own advantages, such as avoiding certain toxic reagents, they often involve more steps and result in a lower overall yield. For researchers and professionals in drug development, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, the desired scale of production, and environmental considerations. However, the pathway involving 16α,17-Epoxyprogesterone presents a compelling case for its central role in the efficient and large-scale synthesis of vital corticosteroid drugs.
References
comparative analysis of different precursors for 16alpha,17-Epoxyprogesterone synthesis
For Immediate Release
A Detailed Comparison of Synthetic Routes to 16α,17α-Epoxyprogesterone for Researchers and Pharmaceutical Professionals
This guide provides a comprehensive comparative analysis of different precursor materials for the synthesis of 16α,17α-Epoxyprogesterone, a key intermediate in the production of various steroidal drugs. The following sections detail the experimental protocols, yield comparisons, and qualitative advantages and disadvantages of two primary synthetic pathways, offering valuable insights for process optimization and development.
Executive Summary
The synthesis of 16α,17α-Epoxyprogesterone is critical for the manufacturing of corticosteroids such as prednisolone and dexamethasone. This analysis focuses on two main precursors:
-
Pregna-4,16-diene-3,20-dione (16-dehydroprogesterone) via direct epoxidation.
-
16-Dehydroprogesterone progressing through a 20-hydroxy intermediate in a three-step synthesis.
The data indicates that while direct epoxidation of 16-dehydroprogesterone offers a shorter reaction pathway, it is plagued by issues of non-selectivity, leading to isomeric byproducts that are challenging to purify and result in a lower practical yield. In contrast, the three-step synthesis involving the protection of the 20-keto group as a hydroxyl group, followed by epoxidation and subsequent oxidation, provides a higher overall yield and superior stereoselectivity, yielding a purer final product.
Quantitative Data Comparison
| Parameter | Method 1: Direct Epoxidation | Method 2: Three-Step Synthesis via 20-Hydroxy Intermediate |
| Precursor | Pregna-4,16-diene-3,20-dione | 16-Dehydroprogesterone |
| Key Reagents | tert-Butanol, Benzyltrimethylammonium hydroxide (Triton B), Hydrogen Peroxide | 1. Zinc Powder2. Peroxide (e.g., m-CPBA)3. Oxidizing Agent |
| Reported Yield | 93% (initial)[1] | Up to 80% (overall)[1] |
| Practical Isolated Yield | <70% (due to isomeric impurities)[1] | ~80%[1] |
| Purity Issues | Formation of ~10% isomers, difficult to purify.[1] | High stereoselectivity, single stereoisomer obtained.[1] |
| Number of Steps | 1 | 3 |
| Reaction Time | Long[1] | Relatively fast[1] |
| Key Advantages | Fewer synthetic steps. | High yield, high purity, good stereoselectivity, mild reaction conditions.[1] |
| Key Disadvantages | Impurity formation, difficult purification, use of polluting surfactants.[1] | More synthetic steps. |
Experimental Protocols
Method 1: Direct Epoxidation of 16-Dehydroprogesterone
This method is based on the epoxidation of the α,β-unsaturated ketone in the D-ring of 16-dehydroprogesterone.
Reagents:
-
Pregna-4,16-diene-3,20-dione
-
tert-Butanol
-
Benzyltrimethylammonium hydroxide (Triton B)
-
Hydrogen Peroxide
Procedure:
-
Dissolve Pregna-4,16-diene-3,20-dione in tert-butanol.
-
Add benzyltrimethylammonium hydroxide (Triton B) to the solution.
-
Cool the mixture and add hydrogen peroxide dropwise while maintaining the temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired 16α,17α-epoxyprogesterone from its isomers.[1]
Method 2: Three-Step Synthesis via 20-Hydroxy Intermediate
This method involves a sequence of reduction, epoxidation, and oxidation to achieve a more selective synthesis.[1]
Step 1: Reduction of 20-Keto Group
-
Dissolve 16-dehydroprogesterone in a suitable organic solvent (e.g., a mixture of an organic solvent, an organic acid, and water).
-
Add zinc powder to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove excess zinc powder.
-
Concentrate the filtrate and purify the resulting 20α-hydroxy-pregna-4,16(17)-dien-3-one by crystallization or column chromatography. An isolated yield of 90.8% has been reported for this step.[1]
Step 2: Epoxidation of the 16,17-Double Bond
-
Dissolve the 20α-hydroxy-pregna-4,16(17)-dien-3-one in an organic solvent such as dichloromethane, tetrahydrofuran, or ethyl acetate.
-
Cool the solution to a temperature between -20°C and 25°C.
-
Add a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA), benzoyl hydroperoxide, or peracetic acid, to the cooled solution. The molar ratio of the steroid to the peroxide should be between 1:1 and 1:2.
-
Stir the reaction for 0.5 to 2 hours, monitoring for completion by TLC.
-
Upon completion, wash the reaction mixture, extract the product, and purify by concentration, drying, filtration, or column chromatography.
Step 3: Oxidation of the 20-Hydroxy Group
-
Dissolve the 20-hydroxy-16α,17α-epoxy intermediate in a suitable solvent like acetone.
-
Cool the solution to 0°C.
-
Add an oxidizing agent, such as Jones reagent, dropwise to the solution.
-
Stir the mixture at 0°C for 1 hour, monitoring the reaction by TLC.
-
Quench the reaction with isopropanol.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the final product, 16α,17α-epoxyprogesterone, by column chromatography. A separation yield of 90.6% has been reported for this final step.[1]
Visualized Experimental Workflows
Caption: Workflow for the direct epoxidation of 16-dehydroprogesterone.
Caption: Workflow for the three-step synthesis via a 20-hydroxy intermediate.
References
A Comparative Analysis of Corticosteroid Efficacy: Examining Derivatives of 16-alpha,17-Epoxyprogesterone and Other Synthetic Routes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of corticosteroids, with a focus on those derived from the key synthetic intermediate 16-alpha,17-Epoxyprogesterone. This document outlines the common synthetic pathways, presents comparative anti-inflammatory and receptor binding data, and provides detailed experimental protocols for the key assays cited.
Corticosteroids are a cornerstone of anti-inflammatory therapy, and their synthesis has evolved to produce a wide array of derivatives with varying potencies and therapeutic profiles. A pivotal intermediate in the production of many modern corticosteroids is 16-alpha,17-Epoxyprogesterone. This molecule serves as a crucial building block for the synthesis of prominent glucocorticoids such as prednisolone and dexamethasone. While the final efficacy of a corticosteroid is determined by its molecular structure rather than its synthetic origin, understanding the pathways leading to these potent anti-inflammatory agents provides valuable context for drug development and optimization.
Synthetic Pathways: The Role of 16-alpha,17-Epoxyprogesterone
The industrial synthesis of many corticosteroids often begins with readily available starting materials like diosgenin, obtained from yams, or phytosterols from plant oils. Through a series of chemical and/or microbiological transformations, these precursors are converted into key intermediates. 16-alpha,17-Epoxyprogesterone is a critical juncture in many of these synthetic routes, enabling the introduction of key functional groups that dictate the final compound's anti-inflammatory activity and pharmacokinetic properties.
For instance, the synthesis of potent corticosteroids often involves the opening of the epoxide ring of 16-alpha,17-Epoxyprogesterone to introduce hydroxyl groups at the 16-alpha and 17-alpha positions. Subsequent modifications, such as fluorination at the 9-alpha position or methylation at the 16-alpha position, can dramatically enhance the glucocorticoid activity and reduce mineralocorticoid side effects.[1]
dot
Caption: Simplified overview of corticosteroid synthesis pathways.
Comparative Efficacy of Corticosteroids
The anti-inflammatory efficacy of corticosteroids is primarily mediated through their binding to the glucocorticoid receptor (GR), which leads to the modulation of gene expression. The potency of a corticosteroid is often assessed by its relative binding affinity (RBA) for the GR and its performance in in-vivo models of inflammation.
Glucocorticoid Receptor Binding Affinity
The following table summarizes the relative binding affinity of several corticosteroids for the human glucocorticoid receptor, with dexamethasone often used as a reference compound. A higher RBA generally correlates with greater anti-inflammatory potency.
| Corticosteroid | Relative Binding Affinity (Dexamethasone = 100) |
| Hydrocortisone | 10 |
| Prednisolone | 80 |
| Dexamethasone | 100 |
| Betamethasone | 125 |
| Budesonide | 935 |
| Fluticasone Propionate | 1800 |
| Mometasone Furoate | 2180 |
Note: These values are compiled from various sources and can vary depending on the specific assay conditions.[2][3]
In-Vivo Anti-inflammatory Potency
Animal models of inflammation are crucial for evaluating the in-vivo efficacy of corticosteroids. The croton oil-induced ear edema and carrageenan-induced paw edema models are widely used for this purpose. The following table provides a comparison of the topical and systemic anti-inflammatory potencies of selected corticosteroids.
| Corticosteroid | Relative Topical Anti-inflammatory Potency (Hydrocortisone = 1) | Relative Systemic Anti-inflammatory Potency (Hydrocortisone = 1) |
| Hydrocortisone | 1 | 1 |
| Prednisolone | 4 | 4 |
| Dexamethasone | 10-25 | 25-30 |
| Betamethasone | 10-25 | 25-35 |
| Budesonide | 200 | 15 |
| Fluticasone Propionate | >600 | 10 |
| Mometasone Furoate | >1000 | <1 |
Note: Relative potencies are approximate and can vary based on the animal model and specific experimental protocol.
Glucocorticoid Signaling Pathways
Corticosteroids exert their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of the corticosteroid to the cytosolic glucocorticoid receptor, translocation of the complex to the nucleus, and subsequent regulation of gene transcription.[4][5] Non-genomic effects are more rapid and are mediated by membrane-bound glucocorticoid receptors or interactions with other signaling molecules.[6][7]
dot
Caption: Genomic and non-genomic signaling pathways of glucocorticoids.
Experimental Protocols
Croton Oil-Induced Ear Edema in Mice
This model is used to assess the topical anti-inflammatory activity of corticosteroids.
Materials:
-
Croton oil
-
Acetone (vehicle)
-
Test corticosteroid
-
Micrometer
Procedure:
-
Prepare a solution of croton oil in acetone (typically 1-5%).
-
Dissolve the test corticosteroid in the croton oil/acetone solution at the desired concentration.
-
Administer a fixed volume (e.g., 20 µL) of the solution to the inner surface of the right ear of each mouse. The left ear receives the vehicle alone.
-
Measure the thickness of both ears using a micrometer at baseline and at specified time points after application (e.g., 4, 6, and 24 hours).
-
The degree of edema is calculated as the difference in thickness between the right and left ears.
-
The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated group compared to the vehicle control group.[8][9]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the systemic anti-inflammatory activity of compounds.[10][11][12]
Materials:
-
Lambda-carrageenan
-
Saline
-
Test corticosteroid
-
Pletysmometer or caliper
Procedure:
-
Administer the test corticosteroid to the rats via the desired route (e.g., oral, intraperitoneal, subcutaneous) at a predetermined time before carrageenan injection.
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. The left hind paw is injected with saline as a control.
-
Measure the paw volume or thickness using a plethysmometer or caliper at baseline and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is a measure of the inflammatory edema.
-
The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that in the control group.[13][14]
References
- 1. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. inotiv.com [inotiv.com]
A Comparative Analysis of 16alpha,17-Epoxyprogesterone Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials like 16alpha,17-Epoxyprogesterone is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for assessing and comparing the purity of this compound obtained from different suppliers. By employing standardized analytical techniques, researchers can make informed decisions when selecting a supplier that meets the stringent quality requirements of their work.
Data Presentation: A Comparative Overview
To facilitate a direct comparison of this compound from different sources, a summary of key quality attributes is presented in the table below. Please note that this data is illustrative and serves as a template for organizing results from in-house analyses. Researchers should replace this with their own experimental data.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 98.5 | 99.2 | 97.8 |
| Major Impurity 1 (%) | 0.8 (Unidentified) | 0.5 (Progesterone) | 1.2 (Starting Material) |
| Major Impurity 2 (%) | 0.4 (Isomer) | 0.2 (Unidentified) | 0.7 (Degradant) |
| Water Content (KF, %) | 0.2 | 0.1 | 0.5 |
| Residual Solvents (ppm) | <50 (Acetone) | <20 (Methanol) | <100 (Ethyl Acetate) |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-white Powder |
Experimental Protocols for Purity Assessment
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment of this compound. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for quantifying the purity of non-volatile compounds like steroids and for profiling related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Samples of this compound from different suppliers
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the samples from each supplier in the same solvent as the standard to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in each supplier's sample using the calibration curve.
-
Calculate the purity of the sample by expressing the main peak area as a percentage of the total peak area of all components in the chromatogram.
-
Identify and quantify impurities by comparing their retention times with known related compounds or by their relative peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also provides structural information that can help in the identification of unknown impurities.[1][2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for steroid analysis (e.g., DB-5ms)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
This compound samples
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.
-
Dissolve the sample in a suitable solvent.
-
Add the derivatizing agent to convert the steroid into a more volatile trimethylsilyl (TMS) ether derivative.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern, which should be consistent with the expected structure.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Quantify impurities based on their peak areas relative to the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules and can also be used for quantitative analysis (qNMR).[3][4][5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard for qNMR (e.g., maleic acid)
-
This compound samples
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample (e.g., 5-10 mg) in a deuterated solvent.
-
For quantitative analysis, add a known amount of an internal standard to the sample solution.
-
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule.
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and 2D correlations with the expected values for this compound. The data should be consistent with the proposed structure.[3][5]
-
Purity Assessment: In the ¹H NMR spectrum, integrate the signals corresponding to the compound and any visible impurities. The purity can be estimated by comparing the integral of the compound's signals to the sum of all integrals.
-
Quantitative NMR (qNMR): Calculate the exact purity by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard of known concentration.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the experimental work for a comprehensive purity assessment of this compound.
Caption: Workflow for assessing this compound purity.
Signaling Pathway (Illustrative Example)
While this compound is primarily a synthetic intermediate, for the purpose of demonstrating a signaling pathway diagram, we can illustrate a hypothetical pathway where it might interact with a nuclear receptor.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. The analysis and identification of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and Identification of Steroids | Office of Justice Programs [ojp.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Navigating Steroid Immunoassays: A Comparative Guide to the Cross-Reactivity of 16alpha,17-Epoxyprogesterone and Related Analogs
For researchers, scientists, and drug development professionals, the accuracy of steroid hormone immunoassays is paramount. However, the structural similarity among steroid molecules can lead to cross-reactivity, where the assay's antibodies bind to compounds other than the target analyte, potentially yielding inaccurate results. This guide provides a comparative analysis of the potential cross-reactivity of 16alpha,17-Epoxyprogesterone in common steroid hormone immunoassays, supported by experimental data on structurally similar compounds and detailed experimental protocols.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various steroid hormones that share structural similarities with this compound in the widely used Roche Elecsys Progesterone II immunoassay. This data, adapted from a comprehensive study by Krasowski et al. (2014), serves as a reference for predicting potential interference.[1][2][3] It is crucial to note that direct cross-reactivity for this compound has not been reported in this study.
| Compound | % Cross-Reactivity (in Roche Elecsys Progesterone II Assay) |
| Progesterone | 100% |
| 5β-Dihydroprogesterone | 18.2%[1][4] |
| 17-Hydroxyprogesterone | Weak (0.5% - 4.9%)[1][4] |
| 5α-Pregnan-3,20-dione | Weak (0.5% - 4.9%)[1] |
| 5α-Pregnan-3β-ol-20-one | Weak (0.5% - 4.9%)[1] |
| Pregnenolone | Weak (0.5% - 4.9%)[1] |
| Medroxyprogesterone | Weak (0.5% - 4.9%)[1] |
| Corticosterone | 4.6% (in ARCHITECT Progesterone assay) |
| Danazol | 0.1% (in ARCHITECT Progesterone assay) |
| Androsterone | 0.086% (in a general Progesterone ELISA Kit)[5] |
| Cortisone | 0.11% (in a general Progesterone ELISA Kit)[5] |
| Testosterone | 0.1% (in a general Progesterone ELISA Kit)[5] |
| Estradiol | <0.01% (in a general Progesterone ELISA Kit)[5] |
| Estrone | 0.08% (in a general Progesterone ELISA Kit)[5] |
Note: The cross-reactivity of a compound can vary significantly between different immunoassay platforms and antibody lots.
Experimental Protocols
To ensure accurate assessment of immunoassay specificity, a standardized protocol for cross-reactivity testing is essential. The following outlines a typical methodology for determining the interference of a compound in a competitive steroid hormone immunoassay.
Protocol for Cross-Reactivity Testing in a Competitive Immunoassay
1. Preparation of Standard and Test Compound Solutions:
-
Prepare a series of standards of the target hormone (e.g., Progesterone) at known concentrations in the assay buffer.
-
Prepare a high-concentration stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions of the test compound stock solution in the assay buffer.
2. Assay Procedure:
-
To the wells of an antibody-coated microplate, add the standard solutions, the test compound dilutions, or control samples (blank).
-
Add a fixed amount of enzyme-labeled target hormone (conjugate) to each well.
-
Incubate the plate to allow for competitive binding between the unlabeled hormone (from standards or test compound) and the labeled hormone for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme on the conjugate to produce a measurable signal (e.g., color change).
-
Stop the reaction and measure the signal intensity using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the target hormone standards.
-
Determine the concentration of the target hormone that causes a 50% reduction in the maximum signal (IC50).
-
For the test compound, determine the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Hormone / IC50 of Test Compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of progesterone action, the following diagrams are provided.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Simplified progesterone signaling pathway.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound in steroid hormone immunoassays is currently lacking, the data from structurally similar compounds suggests a potential for interference, the degree of which will be highly dependent on the specific antibody used in the assay. For researchers working with this or other novel steroid compounds, it is imperative to perform thorough validation and cross-reactivity testing for the specific immunoassay being used. When high specificity is required, alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be considered the gold standard for steroid hormone quantification.[6] This guide serves as a foundational resource for understanding and addressing the critical issue of cross-reactivity in steroid hormone analysis.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. corelabsupplies.com [corelabsupplies.com]
- 6. researchgate.net [researchgate.net]
comparative study of the biotransformation of 16alpha,17-Epoxyprogesterone by different fungal strains
The microbial transformation of steroids offers a powerful and selective alternative to chemical synthesis for producing valuable pharmaceutical intermediates.[1] This guide provides a comparative overview of the biotransformation of 16α,17-epoxyprogesterone, a key precursor for various hormone-based drugs, by different fungal strains.[1] The focus is on the diversity of hydroxylated products, conversion efficiencies, and the experimental methodologies employed.
Quantitative Comparison of Biotransformation Products
The following table summarizes the key metabolites and reported yields from the biotransformation of 16α,17-epoxyprogesterone by various fungal species. It is important to note that the experimental conditions, such as incubation time and substrate concentration, vary between studies, which can significantly impact the outcomes.
| Fungal Strain | Metabolite(s) | Key Reaction(s) | Yield (%) | Incubation Time (h) | Reference |
| Penicillium decumbens | 7β-hydroxy-16α,17α-epoxyprogesterone | 7β-hydroxylation | ~44.5 | 12 | [1][2] |
| 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | 7β- and 11α-hydroxylation | ~79.7 | 24 | [1][2] | |
| Isaria farinosa KCh KW1.1 | 6β-hydroxy-16α,17α-epoxyprogesterone | 6β-hydroxylation | Not specified | Not specified | [3][4] |
| 6β,11α-dihydroxy-16α,17α-epoxyprogesterone | 6β- and 11α-hydroxylation | Not specified | Not specified | [3][4] | |
| Aspergillus ochraceus | 11α-hydroxy-16α,17α-epoxyprogesterone | 11α-hydroxylation | Not specified | Not specified | [3][4][5] |
| Rhizopus nigricans | 11α-hydroxy-16α,17α-epoxyprogesterone | 11α-hydroxylation | Not specified | Not specified | [4][5] |
Note: The yields for Penicillium decumbens are based on the time-course analysis provided in the source material.[1] Yields for other strains were not explicitly quantified in the provided search results.
Experimental Protocols
The methodologies employed in steroid biotransformation studies are critical for reproducibility and comparison. Below are generalized and specific protocols extracted from the cited literature.
General Fungal Culture and Biotransformation Protocol:
-
Microorganism and Culture Medium: The selected fungal strain (e.g., Penicillium decumbens, Aspergillus ochraceus) is typically maintained on a suitable agar slant. For biotransformation, a seed culture is prepared by inoculating a liquid medium, which is then incubated to allow for fungal growth.
-
Biotransformation: The substrate, 16α,17-epoxyprogesterone, dissolved in a suitable solvent (e.g., acetone), is added to the mature fungal culture.[6] The culture is then incubated for a specific period (ranging from hours to several days) under controlled conditions (e.g., temperature, agitation).
-
Extraction and Analysis: After incubation, the fungal mycelium is separated from the culture broth. The broth and mycelium are typically extracted with an organic solvent (e.g., ethyl acetate) to recover the steroid products. The extracts are then concentrated and analyzed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify the metabolites.[2]
Penicillium decumbens Biotransformation Protocol: [1][2]
-
Culture Conditions: The fungus is grown in a liquid medium with shaking.
-
Substrate Addition: 16α,17-epoxyprogesterone is added to the 24-hour-old culture.
-
Incubation: The biotransformation is carried out for up to 24 hours.
-
Time-Course Analysis: Samples are taken at different time points (e.g., 2, 6, 12, 18, 24 hours) to monitor the progress of the reaction.[1]
-
Product Isolation: The products are separated using silica gel column chromatography.
-
Structure Elucidation: The chemical structures of the metabolites are determined using MS, NMR, and X-ray crystallography.[2]
Aspergillus ochraceus in a Biphasic System: [5]
-
System: A biphasic system using ionic liquids (ILs) and water is employed to potentially improve substrate solubility and biotransformation efficiency.
-
Objective: To investigate the 11α-hydroxylation of 16α,17-epoxyprogesterone.
-
Analysis: The study evaluates the effect of different cations and anions of the ionic liquids on the biotransformation process.
Visualizing the Process and Pathways
Experimental Workflow:
The following diagram illustrates a typical workflow for a fungal biotransformation experiment, from the initial culture preparation to the final analysis of the products.
Caption: A generalized workflow for the fungal biotransformation of steroids.
Biotransformation Pathways of 16α,17-Epoxyprogesterone:
This diagram illustrates the different hydroxylation reactions observed in the biotransformation of 16α,17-epoxyprogesterone by the fungal strains discussed.
Caption: Fungal hydroxylation pathways of 16α,17-epoxyprogesterone.
Conclusion
Different fungal strains exhibit distinct regioselectivity in the hydroxylation of 16α,17-epoxyprogesterone. Penicillium decumbens primarily introduces hydroxyl groups at the 7β and 11α positions, while Isaria farinosa acts on the 6β and 11α positions.[1][2][3][4] In contrast, Aspergillus ochraceus and Rhizopus nigricans are known for their 11α-hydroxylating activity.[4][5] This diversity highlights the potential of using a range of fungal biocatalysts to generate a variety of hydroxylated steroid derivatives. Further research with standardized experimental conditions would be beneficial for a more direct quantitative comparison of the efficiency of these fungal strains.
References
- 1. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ionike.com [ionike.com]
- 6. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 16alpha,17-Epoxyprogesterone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential procedural information for the proper disposal of 16alpha,17-Epoxyprogesterone, a steroid intermediate used in the synthesis of various hormonal drugs.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect both personnel and the environment. The following information outlines the necessary steps and precautions for managing this compound waste, treating it as a hazardous substance due to its potential health risks. A safety data sheet for a similar compound indicates it is suspected of causing cancer and may damage fertility or the unborn child.
Core Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations governing hazardous waste.[1][2][3][4] The overarching principle is to manage this compound as a hazardous pharmaceutical waste, which necessitates specific handling and disposal methods.
Step 1: Identification and Classification The first step in proper waste management is to identify and classify the waste you are generating.[5] All materials contaminated with this compound, including unused or expired product, solutions, contaminated personal protective equipment (PPE), and labware, should be considered hazardous waste.
Step 2: Segregation of Waste Hazardous chemical waste must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper disposal.[6] Store waste containing this compound separately from other chemical waste streams unless they are compatible.
Step 3: Proper Containment Use appropriate, leak-proof containers for waste collection.[5][6][7] The containers should be compatible with the chemical properties of the waste. For instance, do not use metal containers for corrosive waste.[6] Ensure containers are securely capped at all times, except when adding waste.[6][7]
Step 4: Labeling All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards.[7]
Step 5: Storage Designate a specific satellite accumulation area (SAA) for the storage of hazardous waste.[5][6] This area should be secure, accessible only to trained personnel, and away from general laboratory traffic.
Step 6: Disposal The final disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.[8] The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1][2][3] It is crucial to arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a certified waste management contractor.
Quantitative Data and Disposal Guidelines
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | General practice based on SDS |
| Container Type | Leak-proof, compatible material with a secure screw cap. | [5][6] |
| Container Labeling | "Hazardous Waste", "this compound", Hazard Pictograms | [7] |
| Primary Disposal Method | Incineration via a licensed hazardous waste facility. | [1][2][3] |
| Sink Disposal | Prohibited for hazardous chemicals. | [2][9] |
| Trash Disposal | Prohibited for hazardous chemicals. | [9] |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. | [8] |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [7] |
Experimental Protocol: Decontamination of Labware
A standard procedure for decontaminating reusable labware that has been in contact with this compound is as follows:
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent, such as ethanol or acetone, to dissolve any residual compound.
-
Collect Rinsate: Collect this initial solvent rinse in a designated hazardous waste container.
-
Secondary Wash: Wash the labware with soap and water.
-
Final Rinse: Rinse with deionized water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environments.
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. pfw.edu [pfw.edu]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling 16alpha,17-Epoxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 16α,17-Epoxyprogesterone (CAS No. 1097-51-4), a key intermediate in the synthesis of various hormonal drugs.[1][2][3] Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. This compound should be handled with care, recognizing its classification as a potentially hazardous substance, similar to other steroidal and epoxy compounds.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 16α,17-Epoxyprogesterone to prevent skin contact, inhalation, and eye exposure.[4][5]
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Double Gloving (Chemotherapy-rated) | Two pairs of powder-free nitrile or neoprene gloves meeting ASTM D6978 standards are required.[6][7] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[7] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[4] |
| Body Protection | Disposable Gown | A disposable, back-closing gown made of polyethylene-coated polypropylene or a similar laminate material resistant to chemical permeation is required.[6][8] Cloth lab coats are not suitable.[6] Gowns should be changed every 2-3 hours or immediately if contaminated.[7] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[7] For operations with a higher risk of splashes, such as transferring solutions, a full-face shield should be worn in addition to goggles.[6] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is required to protect against airborne particles, especially when handling the powder form of the compound.[7] For unpacking potentially damaged containers, an elastomeric half-mask with a multi-gas cartridge and P100 filter may be necessary.[7] |
| Head & Foot Protection | Bouffant Cap & Shoe Covers | A bouffant cap must cover the head and ears.[8] Two pairs of disposable, skid-resistant shoe covers are required and should not be worn outside the designated handling area.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling 16α,17-Epoxyprogesterone from receipt to immediate use.
1. Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Don appropriate PPE (at a minimum, outer gloves and a lab coat) before handling the package.
-
If the package is compromised, move it to a designated containment area (e.g., a chemical fume hood) and don full PPE, including respiratory protection, before proceeding.[7]
-
Open the package in a well-ventilated area, preferably within a chemical fume hood or a compounding primary engineering control (C-PEC).[7]
2. Preparation and Weighing:
-
Conduct all manipulations of the solid compound, including weighing, within a ventilated enclosure such as a chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing containers.
-
Handle the compound gently to avoid creating dust.
3. Dissolution:
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
16α,17-Epoxyprogesterone is soluble in DMSO.[1]
-
Ensure all containers are clearly labeled with the chemical name, concentration, solvent, and date of preparation.
4. Post-Handling:
-
After handling, wipe down all surfaces and equipment with an appropriate decontaminating solution.
-
Remove outer gloves and gown before leaving the immediate work area.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
Proper disposal of 16α,17-Epoxyprogesterone and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, etc.), weighing papers, and contaminated lab supplies should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of 16α,17-Epoxyprogesterone should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety department in accordance with federal, state, and local regulations.[9]
Workflow for Handling 16α,17-Epoxyprogesterone
Caption: Workflow for the safe handling of 16α,17-Epoxyprogesterone.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 4. pppmag.com [pppmag.com]
- 5. crosslinktech.com [crosslinktech.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. nerpa.ca [nerpa.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
